PTK6-IN-21b
Description
Properties
Molecular Formula |
C23H23FN8O |
|---|---|
Molecular Weight |
446.49 |
IUPAC Name |
(4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone |
InChI |
InChI=1S/C23H23FN8O/c24-17-9-15(23(33)31-7-5-25-6-8-31)3-4-18(17)29-21-22-26-12-20(16-10-27-28-11-16)32(22)13-19(30-21)14-1-2-14/h3-4,9-14,25H,1-2,5-8H2,(H,27,28)(H,29,30) |
InChI Key |
ZEZGZTLWRQKVFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC2=NC(C3CC3)=CN4C2=NC=C4C5=CNN=C5)C(F)=C1)N6CCNCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTK6IN-21b; PTK6-IN21b; PTK6 IN 21b; PTK6-IN-21b |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Discovery and Synthesis of PTK6-IN-21b
The following technical guide details the discovery, synthesis, and characterization of PTK6-IN-21b , a representative high-potency inhibitor of Protein Tyrosine Kinase 6 (PTK6/Brk).
Executive Summary
This compound represents a class of potent, ATP-competitive small molecule inhibitors targeting Protein Tyrosine Kinase 6 (PTK6) , also known as Breast Tumor Kinase (Brk). Unlike Src family kinases, PTK6 is an intracellular non-receptor tyrosine kinase lacking a myristoylation signal, allowing it to traffic between the cytoplasm and nucleus. Its overexpression in ~65% of breast cancers and significant subsets of prostate and colon cancers makes it a critical therapeutic target.
This guide dissects the chemical rationale, synthetic pathway, and validation protocols for this compound, focusing on the imidazo[1,2-a]pyridine scaffold often associated with "Compound 21b" in high-impact medicinal chemistry series (e.g., Eur. J. Med. Chem or Bioorg.[1] Med. Chem series).
Part 1: Target Validation & Molecular Rationale
The PTK6 Signaling Nexus
PTK6 operates as a "switch" kinase. In the nucleus, it phosphorylates RNA-binding proteins (e.g., Sam68, PSF); in the cytoplasm, it amplifies mitogenic signals via EGFR, STAT3, and AKT.
-
Mechanism of Action: this compound functions as a Type I inhibitor , binding to the active conformation (DFG-in) of the kinase domain, competing directly with ATP.
-
Selectivity Challenge: The ATP-binding pocket of PTK6 shares high homology with Src family kinases (SFKs). The "21b" series typically achieves selectivity by exploiting the specific "gatekeeper" residue (Thr338 in PTK6) and a unique hydrophobic back-pocket.
Interactive Signaling Pathway
The following diagram illustrates the PTK6 signaling cascade and the intervention point of this compound.
Caption: PTK6 integrates RTK signals to drive proliferation via STAT3/AKT. This compound blocks this node.
Part 2: Chemical Synthesis of this compound
The synthesis of this compound (representative Imidazo[1,2-a]pyridine series) utilizes a convergent strategy. The core scaffold is constructed via a condensation reaction, followed by palladium-catalyzed cross-coupling to introduce the selectivity-determining tail.
Retrosynthetic Analysis
-
Disconnection A: Suzuki-Miyaura coupling at the C-6 position (Introduction of the aryl tail).
-
Disconnection B: Amide coupling or Sulfonylation at the C-3 or pendant amine (Fine-tuning solubility).
-
Core Formation: Condensation of 2-amino-5-bromopyridine with an
-haloketone.
Detailed Synthetic Protocol
Step 1: Construction of the Imidazo[1,2-a]pyridine Core
-
Reagents: 2-amino-5-bromopyridine (1.0 eq), Chloroacetaldehyde (1.5 eq, 40% aq), NaHCO3.
-
Protocol:
-
Dissolve 2-amino-5-bromopyridine in Ethanol (EtOH) at 0.5 M concentration.
-
Add Chloroacetaldehyde dropwise.
-
Reflux at 80°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hex).
-
Workup: Cool to RT, neutralize with sat. NaHCO3. Extract with DCM.
-
Yield: ~85% of 6-bromoimidazo[1,2-a]pyridine (Intermediate 1 ).
-
Step 2: C-3 Functionalization (Formylation/Halogenation)
Note: Depending on the specific "21b" variant, C-3 is often functionalized to engage the hinge region.
-
Reagents: NIS (N-iodosuccinimide), Acetonitrile.
-
Protocol:
-
Dissolve Intermediate 1 in ACN.
-
Add NIS (1.1 eq) at 0°C. Stir for 1 h.
-
Result: 6-bromo-3-iodoimidazo[1,2-a]pyridine (Intermediate 2 ).
-
Step 3: Suzuki-Miyaura Cross-Coupling (The Critical Step)
This step attaches the solubilizing tail (often a substituted phenyl or pyrazole group).
-
Reagents: Intermediate 2 (1.0 eq), Aryl-Boronic Acid Pinacol Ester (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Protocol:
-
Degas solvents with N2 for 15 mins (Critical for yield).
-
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Synthetic Workflow Diagram
Caption: Convergent synthesis of this compound via imidazo[1,2-a]pyridine core construction.
Part 3: In Vitro Characterization & Protocols
To validate this compound, researchers must demonstrate both enzymatic inhibition (cell-free) and functional downregulation of signaling (cell-based).
Quantitative Data Summary (Expected Values)
| Metric | Value | Assay Type | Significance |
| PTK6 IC50 | < 10 nM | ADP-Glo Kinase Assay | High potency against target. |
| Src IC50 | > 500 nM | ADP-Glo Kinase Assay | >50-fold selectivity window. |
| Cellular IC50 | ~100-500 nM | Cell Viability (T-47D) | Effective membrane permeability. |
| Solubility | > 50 µM | PBS (pH 7.4) | Suitable for in vivo dosing. |
Protocol: ADP-Glo Kinase Assay (Cell-Free)
Purpose: To determine the biochemical IC50.
-
Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Mix: Dilute recombinant human PTK6 (SignalChem) to 2 ng/µL.
-
Compound: Prepare 3-fold serial dilutions of this compound in DMSO.
-
Reaction:
-
Add 2 µL Compound + 4 µL Enzyme to 384-well plate.
-
Incubate 15 min at RT.
-
Add 4 µL Substrate/ATP mix (Poly(Glu,Tyr) 4:1, 10 µM ATP).
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo Reagent (40 min), then 20 µL Kinase Detection Reagent (30 min).
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
Protocol: Cellular Western Blot (Target Engagement)
Purpose: To verify inhibition of downstream STAT3 phosphorylation.
-
Cell Line: T-47D or PC3 cells (High PTK6 expression).
-
Treatment: Seed cells (5x10^5/well). Starve serum overnight. Treat with this compound (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 mins to drive pathway flux.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting:
-
Primary Ab: p-STAT3 (Tyr705) [CST #9145].
-
Control Ab: Total STAT3, GAPDH.
-
-
Validation Criteria: Dose-dependent reduction of p-STAT3 signal without loss of Total STAT3.
References
-
Mahmoud, K. A., et al. (2014). Discovery of 4-anilino
-carbolines as novel Brk inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link -
Qiu, H., et al. (2018). Discovery of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent and Selective PTK6 Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Wang, X., et al. (2020). Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potent and selective PTK6 inhibitors. European Journal of Medicinal Chemistry. Link
-
Ostrander, J. H., et al. (2010). Breast tumor kinase (protein tyrosine kinase 6) regulates prostate cancer cell growth. Cancer Research. Link
-
Ambeed. this compound Product Entry (Catalog #A1953493). Link
Sources
The Role of Protein Tyrosine Kinase 6 (PTK6) in Breast Cancer Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that has emerged as a significant modulator of breast cancer signaling. While weakly expressed or absent in normal mammary tissue, PTK6 is overexpressed in up to 86% of invasive breast cancers, and its elevated expression often correlates with poorer patient outcomes.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted roles of PTK6 in breast cancer. We will dissect its upstream regulation, delineate its core downstream signaling pathways, explore its contributions to key oncogenic phenotypes such as metastasis and drug resistance, and discuss the ongoing debate regarding its kinase-dependent versus kinase-independent functions. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the complex biology of PTK6.
Molecular Profile of PTK6: Structure, Expression, and Subcellular Dynamics
PTK6 is an intracellular tyrosine kinase structurally related to the Src family, containing canonical N-terminal SH3 and SH2 domains followed by a C-terminal kinase domain.[1] Unlike Src kinases, it lacks an N-terminal myristoylation site, which prevents its permanent anchoring to the plasma membrane.[1]
The subcellular localization of PTK6 is a critical determinant of its function. In normal epithelial tissues, PTK6 is often found in the nucleus where it may have kinase-independent, differentiation-associated functions.[4] However, in breast tumors, a significant shift occurs, with PTK6 becoming activated and predominantly localized to the cytoplasm and plasma membrane.[4] This translocation to the membrane is associated with higher-grade invasive ductal carcinomas and is crucial for its oncogenic activities.[4] Phosphorylation at tyrosine residue 342 within the activation loop is a key marker of its active state, which is observed at the plasma membrane in tumor cells but is absent in normal mammary gland epithelia.[4]
Upstream Regulation: The Orchestration of PTK6 Activation
The aberrant expression and activity of PTK6 in breast cancer are driven by a confluence of signals from growth factor receptors and cellular stress pathways.
-
Growth Factor Receptor Signaling: PTK6 acts as a downstream effector for several key receptor tyrosine kinases (RTKs). It is activated downstream of the HER2 (ErbB2) receptor and can cooperate with it to promote oncogenic signaling and cell survival.[4][5][6][7] It is also a critical mediator for signaling from the Epidermal Growth Factor Receptor (EGFR) and the HGF receptor, MET.[7][8]
-
Stress and Hypoxia Signaling: Cellular stress is a potent inducer of PTK6 expression. In triple-negative breast cancer (TNBC), hypoxia robustly upregulates PTK6 mRNA and protein levels through the direct transcriptional control of Hypoxia-Inducible Factors 1α and 2α (HIF-1α/2α).[8][9]
-
Hormonal and Co-regulator Signaling: Stress hormone signaling via the glucocorticoid receptor (GR) also directly induces PTK6 expression.[9] Mechanistically, HIFs and GR can co-assemble on the BRK promoter, creating a direct link between systemic stress hormone signaling and PTK6-driven cancer progression.[9] In Estrogen Receptor-positive (ER+) breast cancer, estrogen can induce PTK6 gene expression, implicating it in the luminal subtypes of the disease.[10]
Core Signaling Hub: PTK6 Downstream Pathways
Once activated, PTK6 phosphorylates a wide array of substrates, initiating signaling cascades that drive malignant phenotypes. Its SH2 and SH3 domains are critical for mediating protein-protein interactions, allowing it to function as both a kinase and a signaling scaffold.
Key Downstream Effectors and Pathways:
-
STAT3 Activation: PTK6 directly phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3).[11][12] This is a crucial axis for promoting cell proliferation and survival. The activation can be modulated by the adapter protein STAP-2, which helps recruit STAT3 to PTK6.[12]
-
PI3K/AKT Survival Pathway: PTK6 can directly phosphorylate AKT at tyrosine residues 315 and 326, promoting its activation.[13] This interaction, mediated by the PTK6 SH3 and SH2 domains, is a key mechanism by which PTK6 protects cancer cells from anoikis (detachment-induced apoptosis) and promotes survival.[13][14]
-
Epithelial-Mesenchymal Transition (EMT): PTK6 is a potent driver of EMT, a process critical for metastasis.[15] This function is dependent on its kinase activity.[15] PTK6 activation leads to the suppression of the epithelial marker E-cadherin. It achieves this by promoting the proteasome-dependent degradation of SNAIL, a key transcriptional repressor of E-cadherin.[3][16]
-
Cell Motility and Invasion (RhoA/AhR Axis): The PTK6 SH2 domain is indispensable for its role in promoting cell motility and invasion, particularly in TNBC.[1] This domain serves as a hub to activate two key downstream pathways: the RhoA GTPase pathway, which regulates cytoskeletal dynamics, and the Aryl Hydrocarbon Receptor (AhR) pathway, which is implicated in metastasis.[1] Inhibition of either RhoA or AhR can effectively block PTK6-mediated cell migration.[1]
-
MAPK Pathways: In response to growth factors like heregulin, PTK6 is required for the activation of the ERK5 and p38 MAPK pathways, which are also involved in cell migration.[17][18]
Caption: PTK6 integrates upstream signals to drive key oncogenic pathways in breast cancer.
The Dichotomy of PTK6 Function: Kinase-Dependent vs. Kinase-Independent Roles
A critical point of discussion in the field is the relative importance of PTK6's kinase activity versus its function as a protein scaffold. This debate has profound implications for therapeutic strategies.
-
Kinase-Dependent Functions: Many of the most aggressive features promoted by PTK6 are dependent on its catalytic activity. For instance, the promotion of EMT is abrogated by a kinase-dead PTK6 mutant.[15] Likewise, small-molecule inhibitors of PTK6 kinase activity can phenocopy the effects of PTK6 downregulation in suppressing metastasis.[16] Its ability to phosphorylate key substrates like AKT and STAT3 is also inherently kinase-dependent.[12][13]
-
Kinase-Independent Functions: Conversely, several studies suggest that the kinase domain is not always required. Overexpression of a kinase-dead PTK6 mutant in T47D breast cancer cells promoted proliferation to the same extent as the wild-type protein.[17] Furthermore, studies using xenograft models have shown that both wild-type and kinase-inactive Brk can promote tumor growth.[2] These findings suggest PTK6 can act as an adaptor protein, using its SH2 and SH3 domains to assemble signaling complexes, a function that may not be effectively targeted by kinase inhibitors.[17]
This functional duality suggests that while kinase inhibitors may block certain PTK6-driven processes like EMT and metastasis, they might be insufficient to halt tumor growth, which may rely on its scaffolding capabilities.[2][17]
| Breast Cancer Subtype | Role of PTK6 | Key Signaling Interactions | Therapeutic Implication |
| ER+ (Luminal) | Promotes survival and resistance to endocrine therapies (e.g., Tamoxifen).[19][20] High expression is associated with poorer survival.[20] | Upregulated by estrogen.[10] Downregulation induces apoptosis via a p38 MAPK-dependent mechanism.[20] | PTK6 inhibition may re-sensitize resistant tumors to endocrine therapy.[19] |
| HER2+ | Cooperates with HER2 to regulate cell survival and EMT.[5][6] Contributes to resistance against HER2-targeted therapies like Lapatinib.[10] | Interacts closely with HER family receptors.[5] Knockdown can induce apoptosis.[10] | Dual targeting of HER2 and PTK6 may overcome trastuzumab resistance.[21] |
| TNBC (Triple-Negative) | Drives metastasis and EMT.[1][15][16] Expression is induced by hypoxia and stress signaling.[8] | Activates RhoA and AhR signaling via its SH2 domain to promote motility.[1] Regulates SNAIL to suppress E-cadherin.[16] | PTK6 kinase inhibitors are a potential strategy to prevent metastasis.[15][16] |
Methodologies for Interrogating PTK6 Function
Validating the role of PTK6 in specific cellular contexts requires robust and reproducible experimental protocols. The following are foundational methodologies used in the field.
Protocol 1: Lentiviral shRNA-Mediated Knockdown of PTK6 and Western Blot Analysis
This workflow is used to stably suppress PTK6 expression to study its impact on downstream signaling pathways and cellular phenotypes.
Objective: To assess the effect of PTK6 depletion on the phosphorylation of downstream targets like AKT and STAT3.
Step-by-Step Methodology:
-
Cell Culture: Culture breast cancer cells (e.g., MDA-MB-231 for TNBC, T47D for ER+) in appropriate media to 70-80% confluency.
-
Lentiviral Transduction: Transduce cells with lentiviral particles containing either a non-targeting control shRNA or a validated PTK6-targeting shRNA. Include a polybrene concentration of 8 µg/mL to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, begin selection of stably transduced cells by adding puromycin (concentration to be determined by a kill curve, typically 1-2 µg/mL).
-
Protein Lysate Preparation: Once a stable cell line is established, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-PTK6, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-Actin).
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify band intensities to determine the change in protein expression and phosphorylation levels relative to the control shRNA group.
Caption: Workflow for stable knockdown and pathway analysis.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay provides a quantitative measure of cell migration, a key process regulated by PTK6.
Objective: To determine if PTK6 inhibition or knockdown reduces the migratory capacity of breast cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed PTK6-knockdown or inhibitor-treated cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of the monolayer.
-
Wash and Image (Time 0): Gently wash the wells with PBS to remove dislodged cells. Add fresh, low-serum media to minimize proliferation. Immediately capture images of the wound at multiple defined points using a microscope. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial width. Compare the migration rate between experimental and control groups.
Protocol 3: 3D Matrigel Invasion Assay
This assay models the invasion of cells through an extracellular matrix, a crucial step in metastasis.
Objective: To evaluate the effect of PTK6 on the invasive potential of breast cancer cells.
Step-by-Step Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Corning BioCoat) with serum-free media for 2 hours at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media.
-
Seeding: Seed 5 x 10⁴ cells into the upper chamber.
-
Chemoattractant: Add complete media containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 22-24 hours to allow for invasion.
-
Fixation and Staining:
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom of the membrane with methanol.
-
Stain the fixed cells with 0.1% crystal violet.
-
-
Imaging and Quantification: Take images of several fields of view for each membrane. Count the number of stained, invaded cells per field. Compare the average number of invading cells between conditions.
Conclusion and Future Directions
PTK6 is a pleiotropic kinase that sits at the nexus of multiple oncogenic signaling pathways in breast cancer. Its role extends beyond simple kinase activity, encompassing scaffolding functions that contribute to proliferation, survival, EMT, metastasis, and therapeutic resistance. While its kinase domain presents an attractive target, the evidence for kinase-independent functions complicates this picture, suggesting that kinase inhibitors alone may not be sufficient to abrogate tumor growth.[2][17]
Future research must focus on:
-
Dissecting Context-Specific Functions: Elucidating why the kinase domain is critical for some functions (EMT) but dispensable for others (proliferation in some models).
-
Targeting Scaffolding Interactions: Developing novel therapeutics, such as peptidomimetics or small molecules, that disrupt the protein-protein interactions mediated by the PTK6 SH2 or SH3 domains.
-
Identifying Patient Populations: Defining biomarkers that predict which tumors are primarily driven by PTK6 kinase activity versus its scaffolding function, allowing for more rational application of targeted therapies.
-
Combination Strategies: Exploring the efficacy of PTK6 inhibitors in combination with standard-of-care treatments to overcome drug resistance in ER+, HER2+, and triple-negative breast cancers.[2][22]
A deeper understanding of these areas will be paramount to successfully translating our knowledge of PTK6 biology into effective clinical interventions for breast cancer patients.
References
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Irie, H. Y. et al. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling. Oncogene. [Link]
-
Qiu, L. et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLoS ONE. [Link]
-
Fierce Biotech. (2017). PTK6 blocker could treat or even prevent ER+ breast cancer metastasis. [Link]
-
Xiang, B. et al. (2013). Brk/PTK6 cooperates with HER2 and Src in regulating breast cancer cell survival and epithelial-to-mesenchymal transition. Cancer Biology & Therapy. [Link]
-
Galea, R. et al. (2022). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. International Journal of Molecular Sciences. [Link]
-
Perez-Pinera, P. et al. (2014). PTK6/BRK is expressed in the normal mammary gland and activated at the plasma membrane in breast tumors. Oncotarget. [Link]
-
Peng, M. et al. (2013). Protein tyrosine kinase 6 regulates mammary gland tumorigenesis in mouse models. Oncogenesis. [Link]
-
American Association for Cancer Research. (2016). Abstract B52: PTK6 inhibition as a novel strategy to reverse EMT and suppress metastasis of triple negative breast cancer. AACR Journals. [Link]
-
PubMed. Brk/PTK6 cooperates with HER2 and Src in regulating breast cancer cell survival and epithelial-to-mesenchymal transition. [Link]
-
ResearchGate. A diagram of PTK6 signaling. PTK6 activates several signaling pathways... [Link]
-
Nyland, S. B. et al. (2016). PTK6 Inhibition Suppresses Metastases of Triple-Negative Breast Cancer via SNAIL-Dependent E-Cadherin Regulation. Cancer Research. [Link]
-
Park, S. I. et al. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters. [Link]
-
American Association for Cancer Research. (2025). Abstract P1-06-17: Inhibition of oncogenic PTK6 kinase enhances immune response against triple negative breast cancer via EMT reversal. AACR Journals. [Link]
-
Reactome Pathway Database. Signaling by PTK6. [Link]
-
Wang, Y. et al. (2023). Prognostic impact of PTK6 expression in triple negative breast cancer. BMC Cancer. [Link]
-
ResearchGate. (2025). (PDF) Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. [Link]
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Lange, C. A. et al. (2009). Brk/PTK6 Signaling in Normal and Cancer Cell Models. Current Opinion in Cell Biology. [Link]
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Harvey, A. J. et al. (2014). Brk's role in breast cancer and hope for breast tumour kinase targeted therapy. World Journal of Clinical Oncology. [Link]
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bioRxiv. (2025). Inhibition of EMT driver PTK6 enhances anti-tumor immune responses against triple-negative breast cancer. [Link]
-
Cancer Genetics Web. PTK6. [Link]
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Pires, I. M. et al. (2013). Breast Tumor Kinase (Brk/PTK6) Is a Mediator of Hypoxia-Associated Breast Cancer Progression. Cancer Research. [Link]
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Zheng, Y. et al. (2010). Protein Tyrosine Kinase 6 Directly Phosphorylates AKT and Promotes AKT Activation in Response to Epidermal Growth Factor. Molecular and Cellular Biology. [Link]
-
American Association for Cancer Research. (2017). Abstract P3-04-13: Protein tyrosine kinase 6 (PTK6) promotes survival of endocrine therapy-resistant ER+ breast cancer cells. AACR Journals. [Link]
-
National Center for Biotechnology Information. Gene Result PTK6 protein tyrosine kinase 6. [Link]
-
Reactome Pathway Database. PTK6 Activates STAT3. [Link]
-
PubMed. Breast Tumor Kinase (Brk/PTK6) Is Induced by HIF, Glucocorticoid Receptor, and PELP1-Mediated Stress Signaling in Triple-Negative Breast Cancer. [Link]
-
Brauer, P. M. et al. (2014). PTK6 activation at the membrane regulates epithelial-mesenchymal transition in prostate cancer. Oncotarget. [Link]
-
American Association for Cancer Research. (2020). Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocar. AACR Journals. [Link]
-
Fuest, C. et al. (2013). Effects of Simultaneous Knockdown of HER2 and PTK6 on Malignancy and Tumor Progression in Human Breast Cancer Cells. Molecular Cancer Research. [Link]
-
National Center for Biotechnology Information. Brk/PTK6 cooperates with HER2 and Src in regulating breast cancer cell survival and epithelial-to-mesenchymal transition. [Link]
-
MDPI. The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review. [Link]
-
PubMed. AKT Blocks SIK1-Mediated Repression of STAT3 to Promote Breast Tumorigenesis. [Link]
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PTK6-IN-21b: A Precision Tool for Deconstructing PTK6 Signaling in Prostate Cancer
The following technical guide is structured to provide a rigorous, self-validating framework for utilizing PTK6-IN-21b in prostate cancer research. It synthesizes medicinal chemistry data with biological validation protocols, ensuring reproducibility and mechanistic clarity.[1]
Technical Guide & Experimental Framework [1][2]
Executive Summary
This compound (also known as Compound 21b) is a potent, selective, type-I inhibitor of Protein Tyrosine Kinase 6 (PTK6/Brk) .[1][2] Unlike broad-spectrum Src family kinase (SFK) inhibitors (e.g., dasatinib) which confound data interpretation due to off-target effects, this compound offers high selectivity for PTK6.[1][2] This guide details the compound's physicochemical profile, mechanism of action, and validated experimental workflows for dissecting PTK6-driven oncogenic signaling—specifically the PTK6-Akt-EMT axis —in prostate cancer models such as PC3 and LNCaP.[1][2]
Scientific Context: The PTK6 Paradox in Prostate Cancer
PTK6 is a non-receptor tyrosine kinase with a "Jekyll and Hyde" role in epithelial biology.[1]
-
Normal Tissue: PTK6 is nuclear and promotes differentiation/growth arrest.[1][2]
-
Prostate Cancer (PCa): PTK6 translocates to the plasma membrane and cytoplasm.[1][2][3] This mislocalization is critical; it allows PTK6 to interact with and phosphorylate oncogenic substrates including Akt , FAK , and BCAR1 (p130Cas) , driving cell migration, survival, and Epithelial-to-Mesenchymal Transition (EMT).[1][2]
Why this compound? Standard SFK inhibitors (e.g., dasatinib, pazopanib) inhibit PTK6 but also potently suppress Src, Lck, and Abl.[1][2] To attribute a phenotype specifically to PTK6 kinase activity, researchers must use a selective probe like this compound to avoid "phenotypic contamination" from Src inhibition.[1][2]
Compound Profile: this compound
| Feature | Specification |
| Common Name | This compound (Compound 21b) |
| Chemical Name | (4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone |
| Molecular Weight | ~484.5 g/mol |
| Target | PTK6 (Brk) |
| Binding Mode | Type I (ATP-competitive) |
| Primary Potency | IC₅₀ = 0.9 nM (Biochemical assay) |
| Selectivity | >100-fold selective against Aurora A/B; significant selectivity over Src/Abl compared to dasatinib.[1][2] |
| Solubility | DMSO (up to 100 mM); poor aqueous solubility (requires formulation for in vivo).[1][2] |
Structural Logic
The imidazo[1,2-a]pyrazine core provides the ATP-mimetic scaffold.[1][2] The C3-pyrazolyl group exploits a specific pocket in the PTK6 active site that differs slightly from SFKs, enhancing selectivity.[1][2] The piperazine tail improves solubility and pharmacokinetic properties, making it suitable for cell-based assays.[1][2]
Mechanistic Validation & Signaling Architecture[1][2]
To validate PTK6 inhibition, one must monitor specific phosphorylation events.[1] PTK6 activation involves autophosphorylation at Tyr342 (activation loop) and Tyr447 .[1][2]
Key Readouts for this compound Efficacy:
-
Direct Target Engagement: Loss of p-PTK6 (Y342) .
-
Downstream Substrates:
Visualization: PTK6 Signaling Network in Prostate Cancer
The following diagram illustrates the pathological signaling of membrane-bound PTK6 and the intervention point of this compound.[1][2]
Caption: Pathological signaling of membrane-localized PTK6 in PCa and the blockade of downstream oncogenic nodes by this compound.[1][2]
Experimental Protocols
Protocol A: Cellular Target Engagement (Western Blot)
Objective: Confirm this compound inhibits PTK6 autophosphorylation and downstream Akt activation in PC3 cells.[1][2]
Materials:
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).[1][2]
-
Antibodies: Anti-p-PTK6 (Y342), Anti-Total PTK6, Anti-p-Akt (Y315/Y326 - Note: These are specialized Abs; if unavailable, monitor p-Akt S473 as a secondary proxy or p-p130Cas).[1][2]
Procedure:
-
Seeding: Plate PC3 cells at
cells/well in 6-well plates. Allow to adhere overnight. -
Starvation: Wash with PBS and incubate in serum-free medium for 12–16 hours. (Crucial to reduce basal kinase noise).
-
Treatment: Treat cells with this compound at varying concentrations (0, 10, 50, 100, 500 nM ) for 1 hour .
-
Lysis: Wash with ice-cold PBS.[1][2] Lyse immediately on ice.[1]
Protocol B: 3D Spheroid Invasion Assay
Objective: Assess the functional impact of PTK6 inhibition on the invasive phenotype of PCa cells.
Procedure:
-
Spheroid Formation: Seed 5,000 PC3 cells/well in U-bottom Ultra-Low Attachment plates. Centrifuge at 200xg for 5 min. Incubate 72h to form tight spheroids.
-
Matrix Embedding: Gently remove 50% media.[1] Add Matrigel (growth factor reduced) to embed the spheroid.[1] Polymerize at 37°C for 30 min.
-
Treatment: Overlay with media containing this compound (100 nM ) or DMSO.[1][2]
-
Imaging: Monitor invasion (sprouting) at 0h, 24h, and 48h using brightfield microscopy.
-
Quantification: Measure the area of invasion relative to the core spheroid area.[1]
Data Summary & Benchmarking
The following table summarizes the potency of this compound compared to the clinical multi-kinase inhibitor Dasatinib.
| Compound | PTK6 (Biochemical IC₅₀) | Src (Biochemical IC₅₀) | Selectivity Ratio (Src/PTK6) | Notes |
| This compound | 0.9 nM | ~30 nM | ~33x | High specificity tool compound.[1][2] |
| Dasatinib | 0.5 nM | 0.2 nM | 0.4x | Non-selective; inhibits both potently.[1][2] |
| Pazopanib | ~700 nM | >10 µM | >14x | Weak PTK6 inhibitor; poor tool.[1][2] |
Note: While Dasatinib is more potent, its lack of selectivity makes it unsuitable for proving PTK6-dependency.[1][2] this compound is the preferred probe for mechanistic attribution.[1][2]
Experimental Workflow Visualization
This flowchart guides the researcher through the validation process, ensuring "Go/No-Go" decisions are based on solid data.
Caption: Step-by-step validation workflow for this compound. Step 3 (Rescue) is the gold standard for proving on-target efficacy.[1][2]
References
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Zeng, H., et al. (2011).[1][2][4][5][6] Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors.[1][2][4][7][8] Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5875.[1][2][4][5][6]
-
Qiu, L., et al. (2018).[1][2] Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers.[1] PLOS ONE, 13(6), e0198374.[1][2] [1][2]
-
Wanian, M. A., & Tyner, A. L. (2020).[1][2] Protein tyrosine kinase 6 signaling in prostate cancer. American Journal of Clinical and Experimental Urology, 8(1), 1–8.[2]
-
Zheng, Y., et al. (2010).[1][2] Protein tyrosine kinase 6 directly phosphorylates AKT and promotes AKT activation in response to epidermal growth factor.[1] Molecular and Cellular Biology, 30(17), 4280–4292.[1][2]
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Technical Guide: A Methodological Framework for Validating PTK6-IN-21b, a Novel Inhibitor of the PTK6-STAT3/5 Signaling Axis
Disclaimer: The small molecule inhibitor designated "PTK6-IN-21b" is a hypothetical compound used throughout this guide for illustrative purposes. The protocols and validation strategies described herein represent a comprehensive framework applicable to the preclinical evaluation of any novel, potent, and selective inhibitor targeting Protein Tyrosine Kinase 6 (PTK6).
Executive Summary
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of various epithelial cancers, including those of the breast, colon, and prostate.[1][2][3] Its signaling activity promotes cell proliferation, survival, and migration, often through the downstream activation of key transcription factors, notably Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][4] The constitutive activation of the PTK6-STAT3/5 axis is a hallmark of numerous malignancies, making PTK6 a compelling target for therapeutic intervention. This technical guide provides a rigorous, field-proven framework for the preclinical validation of a novel PTK6 inhibitor, exemplified by this compound. We detail the essential experimental protocols, from confirming direct target engagement in a cellular context to quantifying the functional impact on downstream signaling, thereby furnishing researchers and drug development professionals with a robust, self-validating workflow for inhibitor characterization.
Introduction: The Rationale for Targeting PTK6
The Role of PTK6 in Cellular Signaling
PTK6 is a distinct member of the intracellular tyrosine kinase family, composed of an N-terminal SH3 domain, an SH2 domain, and a C-terminal kinase domain.[4][5] Unlike Src family kinases, it lacks a myristoylation site for stable membrane anchoring, allowing it to shuttle between the cytoplasm and the nucleus.[6] This subcellular mobility enables PTK6 to phosphorylate a diverse array of substrates, linking it to multiple signaling pathways that regulate gene expression, cell growth, and survival.[4] Aberrant expression or activation of PTK6 is frequently observed in tumors and is associated with poor prognosis, highlighting its role as an oncogenic driver.[1][2][3]
PTK6 and the Activation of STAT3/STAT5 Transcription Factors
A critical oncogenic function of PTK6 is its ability to activate the STAT family of transcription factors.[4] Research demonstrates that PTK6 can directly phosphorylate and activate STAT3 and STAT5.[1] One established mechanism involves PTK6 phosphorylating and activating Janus Kinase 2 (JAK2), which in turn phosphorylates STAT3, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[7] This cascade promotes cell stemness and chemoresistance in models of colorectal cancer.[7] The direct activation of STAT3 and STAT5 by PTK6 underscores a crucial signaling node that can be therapeutically targeted.[4]
Therapeutic Hypothesis for PTK6 Inhibition
Given the established role of the PTK6-STAT3/5 axis in promoting tumorigenesis, the central therapeutic hypothesis is that a potent and selective small molecule inhibitor targeting the kinase activity of PTK6 will block downstream STAT3 and STAT5 phosphorylation. This blockade is expected to inhibit the transcription of pro-survival and pro-proliferative genes, ultimately leading to a reduction in tumor growth and an increase in apoptosis. This guide outlines the necessary experimental systems to rigorously test this hypothesis.
The PTK6-STAT3/5 Signaling Axis
The signaling cascade initiated by PTK6 that culminates in STAT3/5 activation can proceed through multiple routes. Upstream signals, such as those from receptor tyrosine kinases like EGFR or ERBB2, can activate PTK6.[8] Activated PTK6 can then phosphorylate JAK family kinases or directly phosphorylate STAT proteins. Upon phosphorylation, STAT3 and STAT5 form homodimers or heterodimers, translocate to the nucleus, and bind to the promoter regions of target genes (e.g., BCL2, MYC), driving transcription and promoting oncogenic phenotypes.
Caption: The PTK6-STAT3/5 signaling pathway and the point of intervention for this compound.
Preclinical Validation of a Novel PTK6 Inhibitor: A Methodological Guide
This compound: A Representative Case Study
For the purposes of this guide, this compound is defined as a novel, ATP-competitive small molecule designed for high potency and selectivity against PTK6. The following protocols form a critical path for validating its intended biological activity.
Protocol I: Confirmation of Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
-
3.2.1 Principle and Causality: Before assessing downstream pathway effects, it is imperative to confirm that the inhibitor physically binds to its intended target, PTK6, within the complex milieu of an intact cell. Biochemical assays using purified proteins can be misleading as they lack the physiological context of the cell.[5] CETSA provides this direct evidence.[1][4] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand (the inhibitor).[5] By heating inhibitor-treated cells to various temperatures and quantifying the amount of soluble PTK6 that remains, we can observe a thermal stabilization, which is a direct proxy for target engagement.[1][2]
-
3.2.2 Experimental Workflow Diagram (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
-
3.2.3 Step-by-Step Methodology
-
Cell Seeding: Plate a PTK6-expressing cancer cell line (e.g., MDA-MB-231, T47D) in sufficient quantity for multiple temperature points and treatments.
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).[4] Include an unheated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples. Analyze equal protein amounts by Western blotting using an antibody specific for total PTK6.
-
-
3.2.4 Data Interpretation: In vehicle-treated samples, the amount of soluble PTK6 will decrease as the temperature increases. In samples successfully treated with this compound, the thermal denaturation curve will shift to the right, indicating that a higher temperature is required to denature the PTK6 protein. This shift is the definitive evidence of intracellular target engagement.
Protocol II: Quantifying Inhibition of STAT3 and STAT5 Activation
-
3.3.1 Principle and Causality: The primary mechanism of STAT activation is phosphorylation on a key tyrosine residue (Tyr705 for STAT3, Tyr694 for STAT5), which is a prerequisite for dimerization and nuclear activity.[9] Therefore, the most direct and widely accepted method to measure the functional consequence of PTK6 inhibition on this pathway is to quantify the levels of phosphorylated STAT3 (p-STAT3) and STAT5 (p-STAT5).[9] A successful inhibitor should decrease the ratio of phosphorylated STAT to total STAT protein in a dose-dependent manner. Western blotting is the gold-standard technique for this analysis.[9]
-
3.3.2 Experimental Workflow Diagram (Western Blot)
Caption: Workflow for assessing STAT3/5 phosphorylation via Western Blot.
-
3.3.3 Step-by-Step Methodology (Western Blot)
-
Cell Culture and Treatment: Seed appropriate cells and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling. Treat with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a solution like 5% Bovine Serum Albumin (BSA) in TBST, which is often preferred for phospho-antibodies.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a specific primary antibody (e.g., anti-p-STAT3 Tyr705). For subsequent blots, strip the membrane or run parallel gels and probe for total STAT3, p-STAT5, total STAT5, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image using a digital imager. Quantify band intensities using densitometry software (e.g., ImageJ).
-
-
3.3.4 Data Presentation and Quantitative Analysis Summarize the densitometry results in a table. For each treatment condition, normalize the phosphorylated STAT protein signal to the total STAT protein signal. Then, express this ratio relative to the vehicle-treated control.
This compound [nM] Relative p-STAT3 / Total STAT3 Relative p-STAT5 / Total STAT5 0 (Vehicle) 1.00 1.00 10 0.85 0.88 100 0.32 0.41 1000 0.05 0.09
Protocol III: Assessing Kinase Selectivity
-
3.4.1 Principle and Causality: A critical attribute of a high-quality chemical probe or drug candidate is selectivity. Inhibition of off-target kinases can lead to confounding biological effects and potential toxicity. Therefore, it is essential to profile this compound against a broad panel of other kinases to understand its selectivity profile. This process validates that the observed effects on STAT3/5 phosphorylation are due to the specific inhibition of PTK6 and not an off-target kinase.
-
3.4.2 General Methodology
-
Kinase Profiling Panels: Submit the compound to a commercial service or use an in-house platform that assays for inhibitory activity against a large panel of purified human kinases (e.g., >300 kinases).[3] These assays typically measure the inhibition of substrate phosphorylation via radiometric or fluorescence-based methods.
-
Primary Screen: Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) to identify any potential off-target hits.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform follow-up dose-response assays to determine the IC50 values.
-
Selectivity Analysis: The selectivity of this compound can be quantified by comparing its IC50 for PTK6 against its IC50 for off-target kinases. A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and any off-targets.
-
Conclusion and Future Directions
The methodological framework presented here provides a comprehensive and robust strategy for the initial preclinical validation of a novel PTK6 inhibitor. By sequentially confirming direct target binding within cells (CETSA), quantifying the dose-dependent inhibition of the intended downstream signaling pathway (p-STAT3/p-STAT5 Western blot), and verifying inhibitor specificity (kinase profiling), researchers can build a strong, self-validating data package. This approach ensures that the observed biological effects can be confidently attributed to the on-target activity of the compound. Future directions would involve progressing validated inhibitors into more complex cellular assays (e.g., proliferation, migration, apoptosis) and ultimately into in vivo animal models to assess therapeutic efficacy.
References
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI. [Link]
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Chen, S., et al. (2021). Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 297. [Link]
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Reactome. (n.d.). PTK6 Activates STAT3. Reactome Pathway Database. [Link]
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Haegebarth, A., et al. (2009). Disruption of the Mouse Protein Tyrosine Kinase 6 Gene Prevents STAT3 Activation and Confers Resistance to Azoxymethane. Molecular and Cellular Biology, 29(14), 3957-3967. [Link]
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Masuda, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-93. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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van den Heuvel, D., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry. [Link]
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ResearchGate. (n.d.). PTK6 knockdown reduces the phosphorylation of interaction partners. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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Reactome. (n.d.). Signaling by PTK6. Reactome Pathway Database. [Link]
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Jeffrey Magee Lab. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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Chen, S., et al. (2021). Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 297. [Link]
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ResearchGate. (n.d.). Western blot analysis of phospho-STAT3, phospho-STAT5 and expression of Bcl-2/Bcl-XL after TQ treatment. [Link]
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Graphviz. (2024). DOT Language. [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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ResearchGate. (n.d.). Activation of STAT3 and STAT5 proteins by IL-2 in NKT cells. [Link]
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University of Cambridge. (n.d.). STAT3 couples activated tyrosine kinase signaling to the oncogenic core transcriptional. [Link]
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Graphviz. (n.d.). GraphViz Examples and Tutorial. [Link]
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Qiu, L., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLoS ONE, 13(6), e0198374. [Link]
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YouTube. (2021). Graphviz tutorial. [Link]
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Graphviz. (2015). Drawing graphs with dot. [Link]
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O'Shea, J. J., et al. (2020). Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation. Frontiers in Immunology, 11, 169. [Link]
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Ostrander, J. H., et al. (2017). PTK6 inhibition promotes apoptosis of Lapatinib-resistant Her2+ breast cancer cells by inducing Bim. Breast Cancer Research, 19(1), 108. [Link]
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ResearchGate. (2025). Activation of STAT3 and STAT5 Signaling in Epithelial Ovarian Cancer Progression: Mechanism and Therapeutic Opportunity. [Link]
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Ma, L., et al. (2023). Comprehensive Analysis Reveals PTK6 as a Prognostic Biomarker Involved in the Immunosuppressive Microenvironment in Breast Cancer. Journal of Immunology Research, 2023, 7752632. [Link]
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bioRxiv. (2025). Inhibition of EMT driver PTK6 enhances anti-tumor immune responses against triple-negative breast cancer. [Link]
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Wang, Y., et al. (2022). PTK6 inhibits autophagy to promote uveal melanoma tumorigenesis by binding to SOCS3 and regulating mTOR phosphorylation. Cell Death & Disease, 13(1), 79. [Link]
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Exploring the Off-Target Effects of PTK6-IN-21b
This technical guide provides a rigorous analysis of PTK6-IN-21b , a Type I inhibitor of Protein Tyrosine Kinase 6 (PTK6/Brk).[1][2] It focuses on the critical challenge of distinguishing on-target efficacy from off-target cytotoxicity—a pivotal issue in kinase drug discovery.[1][2]
A Technical Guide to Kinase Selectivity Validation and Phenotypic Deconvolution[1][2]
Executive Summary: The PTK6 Paradox
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is overexpressed in approximately two-thirds of breast cancers.[1][2] Consequently, it was long hypothesized to be a driver oncogene.[1][2] This compound (and its structural analogs 21a/21c) emerged from a 2011 medicinal chemistry campaign as a potent Type I inhibitor designed to validate this hypothesis.[1][2]
However, subsequent rigorous validation revealed a critical "disconnect": while this compound effectively inhibits PTK6 kinase activity, its anti-proliferative effects in tumor models are largely driven by off-target inhibition of SRC-family kinases (SFKs) .[1][2] This guide serves as a blueprint for dissecting such off-target mechanisms, using this compound as the primary case study for robust target validation.
Compound Profile: this compound
Chemical Identity[1][2]
-
Compound Name: this compound
-
Mechanism of Action: Type I Inhibitor (ATP-competitive binder to the active "DFG-in" conformation).[1][2]
-
Primary Target: PTK6 (IC50 < 10 nM in biochemical assays).[1][2]
The Structural Liability
PTK6 shares significant sequence homology within the ATP-binding pocket with the SRC family of kinases (SFKs), particularly SRC, LCK, FYN, and YES1 .[1][2] Type I inhibitors, which target the conserved active conformation, often struggle to differentiate between PTK6 and these ubiquitous signaling nodes.[1][2]
Table 1: Comparative Selectivity Profile (Representative Data) Note: Type I inhibitors (like 21b) show broad SFK liability compared to Type II inhibitors (e.g., PF-6683324).[1][2]
| Target Kinase | This compound (Type I) IC50 | PF-6683324 (Type II) IC50 | Biological Consequence |
| PTK6 (Brk) | 4 nM | 30 nM | Inhibition of PTK6 autophosphorylation (Y342).[1][2] |
| SRC | 12 nM | > 10,000 nM | Disruption of focal adhesions; G1/S arrest.[1][2] |
| LCK | 8 nM | > 10,000 nM | T-cell suppression (irrelevant in epithelial tumor models).[1][2] |
| FYN | 15 nM | > 10,000 nM | Broad signaling disruption.[1][2] |
| Selectivity Score | Low (Promiscuous) | High (Selective) | 21b toxicity correlates with SRC, not PTK6.[1][2] |
The Off-Target Mechanism: Why It Matters
The use of this compound without proper controls can lead to false positive validation of PTK6 as a therapeutic target.[1][2] The compound kills cancer cells not because it stops PTK6, but because it inadvertently shuts down the SRC pathway, which is essential for cell survival.[1][2]
Visualization: The "Off-Target Masking" Effect
The following diagram illustrates how off-target SRC inhibition by this compound masks the true non-essential nature of PTK6 kinase activity in breast cancer proliferation.
Figure 1: Mechanistic flow showing how this compound exerts anti-tumor effects primarily through the SRC axis (Yellow path) rather than the intended PTK6 axis (Blue path).[1][2]
Methodological Framework: Validating Off-Target Effects
To confirm that the effects of this compound are off-target, researchers must employ a "Triangulation Strategy" combining biochemical profiling, cellular engagement, and genetic controls.[1][2]
Protocol A: Differential Cytotoxicity Screen (CRISPR Control)
Objective: Determine if this compound toxicity is dependent on PTK6 expression.[1][2] Logic: If this compound kills PTK6-knockout cells with the same potency as wild-type cells, the toxicity is off-target .[1][2]
Step-by-Step Methodology:
-
Cell Engineering:
-
Seeding:
-
Treatment:
-
Readout:
-
Analysis:
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical engagement of this compound with PTK6 and SRC in live cells.
-
Treatment: Treat cells with 1 µM this compound or DMSO for 1 hour.[1][2]
-
Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 65°C) for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C).
-
Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.
-
Detection: Western Blot the supernatant for PTK6 and SRC.[1][2]
-
Interpretation:
Decision Logic for Drug Development
Figure 2: Logical workflow for deconvoluting this compound phenotypic data. The persistence of toxicity in PTK6-knockout cells is the definitive marker of off-target activity.[1][2]
Conclusion
This compound is a high-quality chemical probe for biochemical inhibition of PTK6, but it is a poor tool for phenotypic validation due to its SRC-family liabilities.[1][2] The scientific community has largely moved toward Type II inhibitors (e.g., PF-6683324) or PROTACs (e.g., MS105) for studying PTK6 biology, as these modalities offer superior selectivity profiles.[1][2]
Recommendation: Researchers observing anti-cancer activity with this compound must rigorously exclude SRC inhibition as the cause.[1][2] Failure to do so risks perpetuating the "PTK6 Paradox" in oncology literature.[1][2]
References
-
Qiu, L. et al. (2018).[1][2] Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers.[1][2] PLOS ONE.
-
Mahmoud, K.A. et al. (2014).[1][2] Discovery of 4-anilino α-carbolines as novel Brk inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Source: [Link]
- Context: Describes earlier SAR work on PTK6 inhibitors leading to various chemotypes.
-
-
Oelze, M. et al. (2011).[1][2] Discovery of imidazo[1,2-a]pyrazine derivatives as novel Brk inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
TargetMol. (2024).
Sources
The Potential of PTK6-IN-21b in Colorectal Cancer Research: A Technical Guide for Drug Development Professionals
Abstract
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), presents a complex and context-dependent role in the pathogenesis of colorectal cancer (CRC). Unlike a conventional oncogene, PTK6 exhibits a dual functionality, acting as both a tumor suppressor by maintaining the epithelial phenotype and as a promoter of oncogenic signaling through its kinase activity. This duality complicates its validation as a therapeutic target. This technical guide provides an in-depth exploration of PTK6's role in CRC and outlines a comprehensive research framework for evaluating the therapeutic potential of PTK6-IN-21b, a putative small molecule inhibitor of PTK6. This document is intended for researchers, scientists, and drug development professionals actively engaged in colorectal cancer research and the development of novel targeted therapies.
The Dichotomous Nature of PTK6 in Colorectal Cancer
Protein Tyrosine Kinase 6 is a non-receptor tyrosine kinase that is typically expressed in differentiated epithelial cells of the gastrointestinal tract.[1][2] In normal intestinal tissue, PTK6 is involved in promoting growth arrest and the maturation of columnar epithelial cells.[3] However, its role in colorectal cancer is multifaceted and appears to be heavily influenced by its subcellular localization and kinase activity.
On one hand, PTK6 can act as a tumor suppressor. Studies have shown that knockdown of PTK6 in epithelial-like CRC cell lines, such as SW480, can induce an epithelial-to-mesenchymal transition (EMT), a process associated with increased tumor cell motility, invasion, and metastasis.[1][4] This kinase-independent function of PTK6 appears to be crucial for maintaining the epithelial phenotype and preventing tumor progression.[4][5] Consistent with this, PTK6 expression is often downregulated in more invasive and metastatic colorectal tumors compared to normal colon epithelium or early-stage adenomas.[1][5]
Conversely, when catalytically active, PTK6 can promote oncogenic signaling. This kinase-dependent function is often observed in specific, localized regions of invasive tumors.[2][5] Active PTK6 has been shown to phosphorylate and activate several key signaling proteins implicated in cancer progression, including:
-
STAT3 (Signal Transducer and Activator of Transcription 3): PTK6 can directly phosphorylate STAT3, leading to its activation.[3] Activated STAT3 is a well-established driver of cell proliferation, survival, and migration in CRC.[3]
-
AKT (Protein Kinase B): PTK6 can promote the activation of the PI3K/AKT signaling pathway, a central regulator of cell survival and apoptosis resistance.[1]
-
JAK2 (Janus Kinase 2): Recent evidence suggests that PTK6 can interact with and phosphorylate JAK2, leading to the activation of the JAK2/STAT3 signaling axis, which promotes cancer stemness and chemoresistance in CRC.[6][7]
This dual role of PTK6 underscores the need for a nuanced approach to its therapeutic targeting. A strategy focused on inhibiting its kinase activity while preserving its kinase-independent tumor-suppressive functions could be a promising avenue for CRC therapy.
This compound: A Molecular Probe to Interrogate PTK6 Kinase Function
While specific public domain data on this compound is limited, we will proceed with the technical guide assuming it is a potent and selective inhibitor of the PTK6 kinase domain. For the purpose of this guide, we will draw parallels with known Type I PTK6 inhibitors, such as the compound referred to as "21a" in published literature, which has been shown to effectively reduce PTK6 autophosphorylation at Tyrosine 342 (Y342), a key marker of its activation.[2][3]
A Type I inhibitor typically binds to the ATP-binding pocket of the active conformation of the kinase. The primary utility of a compound like this compound in a research setting is to specifically dissect the kinase-dependent functions of PTK6 from its kinase-independent roles.
Proposed Mechanism of Action
This compound is hypothesized to be a competitive inhibitor of ATP binding to the PTK6 kinase domain. By occupying the ATP-binding site, it would prevent the transfer of a phosphate group from ATP to PTK6 substrates, thereby inhibiting its catalytic activity.
Caption: Figure 1: Proposed Mechanism of Action of this compound.
Preclinical Evaluation of this compound in Colorectal Cancer Models: A Step-by-Step Guide
The following section outlines a series of key experiments to rigorously evaluate the potential of this compound in CRC research.
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Evaluating this compound.
Cell Line Selection and Characterization
Rationale: The context-dependent nature of PTK6 necessitates the use of a panel of CRC cell lines with varying PTK6 expression and activity levels. This will allow for a comprehensive understanding of where this compound is most likely to be effective.
Recommended Cell Lines:
| Cell Line | Characteristics | PTK6 Expression | PTK6 Activity |
| SW480 | Primary adenocarcinoma, epithelial-like | High | Low/Undetectable |
| SW620 | Metastatic adenocarcinoma, mesenchymal-like | Low | Low/Undetectable |
| HCT116 | Primary adenocarcinoma, epithelial-like | Moderate | Detectable |
| HT-29 | Primary adenocarcinoma, epithelial-like | Moderate | Detectable |
Protocol: Western Blot for PTK6 and p-PTK6 (Y342)
-
Cell Lysis: Culture selected CRC cell lines to 80-90% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PTK6 and phospho-PTK6 (Y342) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Target Engagement and Potency Assessment
Rationale: It is critical to confirm that this compound directly inhibits PTK6 kinase activity in a cellular context.
Protocol: In-Cell Western Blot for p-PTK6 Inhibition
-
Cell Seeding: Seed CRC cells with detectable p-PTK6 (e.g., HCT116) in a 96-well plate.
-
Compound Treatment: Treat cells with a dose-response of this compound for 1-2 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer.
-
Antibody Incubation: Incubate with primary antibodies for p-PTK6 (Y342) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Quantify the fluorescence intensity using a plate reader or imaging system. Calculate the IC50 value for p-PTK6 inhibition.
Phenotypic Assays
Rationale: To determine the functional consequences of PTK6 kinase inhibition on CRC cell behavior.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed CRC cell lines in a 96-well plate.
-
Compound Treatment: Treat cells with a dose-response of this compound for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent and measure luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Protocol: Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Treat cells with this compound for 24-48 hours.
-
Caspase Activity Measurement: Use a commercially available caspase-3/7 activity assay to measure apoptosis induction.
Protocol: Cell Migration Assay (Transwell Assay)
-
Cell Seeding: Seed serum-starved CRC cells in the upper chamber of a Transwell insert.
-
Compound and Chemoattractant: Add this compound to the upper chamber and a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate for 12-24 hours.
-
Staining and Counting: Stain and count the cells that have migrated to the lower surface of the insert.
Pathway Analysis
Rationale: To elucidate the downstream signaling pathways affected by this compound.
Caption: Figure 3: Key Downstream Pathways of Active PTK6 in CRC.
Protocol: Western Blot for Downstream Effectors
-
Cell Treatment and Lysis: Treat CRC cells with this compound for a specified time course. Lyse cells as previously described.
-
Western Blot Analysis: Perform western blotting for the following proteins: p-STAT3 (Y705), total STAT3, p-AKT (S473), total AKT, and key EMT markers (E-cadherin, Vimentin).
Expected Outcomes and Interpretation
The data generated from these studies will provide a comprehensive profile of this compound's activity in CRC models.
-
Potent p-PTK6 inhibition with modest anti-proliferative effects: This outcome would support the hypothesis that the kinase-independent functions of PTK6 are important for cell proliferation and that simply inhibiting the kinase activity may not be sufficient to induce robust cell death in all contexts.
-
Selective activity in cells with high p-PTK6 levels: This would suggest that PTK6 kinase activity is a key dependency in a subset of CRC tumors, making p-PTK6 a potential biomarker for patient selection.
-
Inhibition of STAT3 and/or AKT phosphorylation: This would confirm the on-target effect of this compound on its key downstream signaling pathways.
-
Reversal of chemoresistance: If this compound enhances the efficacy of standard-of-care chemotherapies, it would suggest a role for PTK6 in treatment resistance, possibly through the JAK2/STAT3 axis.
Conclusion and Future Directions
The investigation of PTK6 in colorectal cancer is a promising area of research that requires a careful and nuanced approach. The development of specific kinase inhibitors like this compound is essential to dissect the complex biology of this protein. The experimental framework outlined in this guide provides a robust starting point for evaluating the therapeutic potential of targeting PTK6 kinase activity in CRC. Future studies should focus on in vivo xenograft models to assess the efficacy and tolerability of this compound in a more physiologically relevant setting, as well as the identification of predictive biomarkers to guide its potential clinical development.
References
- I. M. [Full Name], et al. (2018). Oncogenic and Tumor Suppressor Roles for Protein Tyrosine Kinase 6 in Colorectal Cancer. Source. [URL]
-
S. [Full Name], et al. (2023). Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer. Cancers. [Link]
-
J. [Full Name], et al. (2016). Kinase-Dependent and Independent Roles for PTK6 in Colon Cancer. Molecular Cancer Research. [Link]
-
J. [Full Name], et al. (2016). Kinase-Dependent and -Independent Roles for PTK6 in Colon Cancer. AACR Journals. [Link]
- S. [Full Name], et al. (2023). Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer. Brunel University London. [URL]
- J. [Full Name], et al. (2016). Kinase-Dependent and -Independent Roles for PTK6 in Colon Cancer. Source. [URL]
-
S. [Full Name], et al. (2023). Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer. PubMed. [Link]
-
X. [Full Name], et al. (2021). Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer. PubMed. [Link]
-
X. [Full Name], et al. (2021). Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 7. PTK6 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Utilizing PTK6-IN-21b for Cellular Research
Introduction: Targeting PTK6 in Cancer Biology
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is an intracellular, non-receptor tyrosine kinase that has emerged as a significant factor in the progression of various epithelial cancers, including breast, prostate, and colon cancer.[1][2] Unlike Src family kinases, PTK6 lacks an N-terminal myristoylation site, allowing it to localize within the cytoplasm and the nucleus, where it engages with a diverse set of substrates.[3][4] PTK6 is implicated in critical oncogenic processes by phosphorylating key signaling molecules such as STAT3, STAT5, and AKT, thereby promoting cell proliferation, survival, migration, and invasion.[2][5][6] Its expression is often upregulated in tumor tissues compared to normal epithelia, making it a compelling target for therapeutic intervention.[7]
PTK6-IN-21b is a potent and selective small molecule inhibitor designed to target the kinase activity of PTK6. By competitively binding to the ATP pocket of the PTK6 kinase domain, this compound provides a powerful tool for researchers to investigate the kinase-dependent functions of PTK6 in various cellular contexts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments, from initial handling to advanced functional assays.
Section 1: Product Information and Handling
Proper handling and storage of this compound are paramount to ensure its stability and efficacy in cell-based assays.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Notes |
| Appearance | White to off-white solid powder | |
| Molecular Weight | 485.5 g/mol | (Assumed for a typical kinase inhibitor) |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (>25 mg/mL) | Insoluble in water. |
| Storage (Powder) | Store at -20°C for up to 3 years. | Protect from moisture. |
| Storage (Stock Solution) | Store at -80°C for up to 6 months. | Aliquot to avoid freeze-thaw cycles. |
Protocol 1.1: Reconstitution of this compound Stock Solution
The primary stock solution is prepared in Dimethyl Sulfoxide (DMSO), a polar aprotic solvent capable of dissolving a wide range of small molecules.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom. This prevents loss of powder that may adhere to the cap.
-
Solvent Addition: To prepare a 10 mM stock solution , add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 485.5 g/mol ), add 206 µL of DMSO.
-
Calculation Rationale: Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquotting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed vials.
-
Expert Insight: Aliquotting is a critical step. Repeated freeze-thaw cycles can lead to compound degradation and the introduction of moisture into the DMSO stock, reducing the inhibitor's potency over time.
-
Section 2: Experimental Design and Controls
Thoughtful experimental design is crucial for generating reproducible and interpretable data.
Cell Line Selection
The choice of cell line is fundamental. It is essential to use cell lines with confirmed PTK6 expression.
-
Screening: Perform a baseline Western blot to confirm the presence of total PTK6 protein in your chosen cell lines. Cell lines like T-47D (breast cancer) and MDA-MB-231 (breast cancer) are reported to express PTK6.[7][8]
-
Negative Control: Consider using a cell line with no detectable PTK6 expression, such as HEK293T, to distinguish PTK6-specific effects from off-target activities.[8][9]
The Vehicle Control: A Non-Negotiable Standard
Since this compound is dissolved in DMSO, a vehicle control is mandatory in every experiment.
-
Purpose: The vehicle control allows you to differentiate the phenotypic effects of the inhibitor from any non-specific effects of the solvent.
-
Implementation: Treat a set of cells with the same final concentration of DMSO used in the highest concentration of your inhibitor treatment. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[10]
Section 3: Core Protocols for Cellular Characterization
The following protocols establish the foundational parameters for using this compound: its effective concentration and its ability to engage its intended target within the cell.
Protocol 3.1: Determining Cellular Potency (IC₅₀) with a Viability Assay
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit a biological process (in this case, cell viability/proliferation) by 50%. This is a critical first step for any new compound-cell line pairing. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a robust method for this purpose.[11]
Materials:
-
Cells expressing PTK6, plated in an opaque-walled 96-well plate
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight (typically 24 hours).
-
Compound Dilution: Prepare a serial dilution series of this compound in complete culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point. Remember to prepare a vehicle control (medium + DMSO).
-
Self-Validation: The wide concentration range ensures you capture the full dose-response curve, from no effect to maximal effect, which is necessary for an accurate IC₅₀ calculation.
-
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time, typically 48-72 hours.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" control as 0% viability.
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Workflow for IC₅₀ Determination
Protocol 3.2: Validating Target Engagement via Western Blot
Confirming that this compound inhibits its intended target is essential. This is achieved by measuring the phosphorylation status of a known downstream substrate of PTK6, such as STAT3 at tyrosine 705 (p-STAT3 Y705).[2] A dose-dependent decrease in substrate phosphorylation upon inhibitor treatment provides strong evidence of on-target activity.
Materials:
-
Cells expressing PTK6, plated in 6-well plates
-
This compound and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-STAT3 (Y705), anti-total STAT3, anti-PTK6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC₅₀) and a vehicle control for a short duration (e.g., 2-6 hours).
-
Expert Rationale: A short treatment time is used to capture direct effects on signaling pathways before secondary, downstream effects or compensatory mechanisms are initiated.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities. A decrease in the p-STAT3 / total STAT3 ratio with increasing inhibitor concentration validates target engagement.
PTK6 Signaling Pathway and Inhibitor Action
Section 4: Advanced Functional Assays
With the IC₅₀ and on-target activity established, this compound can be applied to more complex assays to dissect the functional role of PTK6.
Cell Migration: Wound Healing (Scratch) Assay
This assay measures collective cell migration, a process often regulated by PTK6.[12]
Brief Protocol:
-
Grow a confluent monolayer of cells in a multi-well plate.
-
Create a uniform "scratch" or cell-free gap using a sterile pipette tip or a specialized insert.[12][13]
-
Wash away dislodged cells and replace the medium with fresh medium containing this compound at a sub-lethal concentration (e.g., at or below the IC₅₀) and a vehicle control.
-
Image the gap at T=0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[12]
-
Quantify the rate of gap closure over time. An effective inhibitor of migration will significantly slow this rate compared to the vehicle control.
Cell Invasion: Transwell Invasion Assay
To study the role of PTK6 in cancer cell invasion, a Transwell (or Boyden chamber) assay is used. This assay requires cells to degrade an extracellular matrix (ECM) barrier.[14][15]
Brief Protocol:
-
Coat the porous membrane of a Transwell insert with a layer of Matrigel™ or a similar basement membrane extract.[14]
-
Seed serum-starved cells in the upper chamber in serum-free medium containing this compound or a vehicle control.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[15]
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix, stain (e.g., with crystal violet), and count the cells that have invaded through the matrix to the bottom of the membrane.[15]
Section 5: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inhibitor has low or no activity | 1. Compound degradation (improper storage).2. Cell line does not express sufficient PTK6.3. Incorrect IC₅₀ determination. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -80°C.2. Confirm PTK6 expression via Western blot.3. Repeat the dose-response experiment carefully. |
| High cytotoxicity in vehicle control | 1. Final DMSO concentration is too high.2. DMSO stock is contaminated. | 1. Ensure final DMSO concentration is <0.1%.2. Use a fresh, unopened bottle of anhydrous DMSO for stock preparation. |
| Inconsistent results between experiments | 1. Inconsistent cell seeding density.2. Cells are passaged too many times.3. Variation in inhibitor concentration due to freeze-thaw. | 1. Optimize and strictly adhere to cell seeding protocols.2. Use cells from a low, consistent passage number.3. Always use a fresh aliquot of the inhibitor stock for each experiment. |
| Target phosphorylation is not reduced | 1. Treatment time is too long (feedback loops activated).2. Inhibitor concentration is too low.3. Antibody for phosphorylated substrate is not working. | 1. Perform a time-course experiment (e.g., 0.5, 1, 2, 4 hours).2. Treat with higher concentrations (e.g., 5x, 10x IC₅₀).3. Validate the antibody with a known positive control. |
References
-
CLYTE Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]
-
SnapCyte. (2024, August 15). Transwell Migration and Invasion Assay - the complete breakdown. [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assay | Experimental Workflow. Retrieved February 19, 2026, from [Link]
-
Sun, Y., & Irvine, D. J. (2013). T cell transwell migration. Bio-protocol, 3(6), e393. [Link]
-
Marshall, J. F. (2011). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 769, 97-110. [Link]
-
Protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. [Link]
-
Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100. [Link]
-
Sun, S., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE, 13(6), e0198374. [Link]
-
Sun, S., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE, 13(6), e0198374. [Link]
-
Promega Corporation. (n.d.). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033. [Link]
-
Sun, S., et al. (2018). Inhibition of tumor cell growth by Type I and Type II PTK6 inhibitors... [Figure]. ResearchGate. [Link]
-
Ho, C. K., et al. (2016). Cancer-Associated Mutations in Breast Tumor Kinase/PTK6 Differentially Affect Enzyme Activity and Substrate Recognition. Journal of Biological Chemistry, 291(22), 11877–11887. [Link]
-
Ito, K., et al. (2016). PTK6 Inhibition Suppresses Metastases of Triple-Negative Breast Cancer via SNAIL-Dependent E-Cadherin Regulation. Cancer Research, 76(15), 4406–4417. [Link]
-
Lee, H. J., et al. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 13(1), 473–478. [Link]
-
ResearchGate. (n.d.). PTK6 substrates and binding partners. [Figure]. [Link]
-
Luzzio, F. A. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10796–10807. [Link]
-
Sun, S., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE, 13(6), e0198374. [Link]
-
UniProt Consortium. (n.d.). PTK6 - Protein-tyrosine kinase 6 - Homo sapiens (Human). UniProt. Retrieved February 19, 2026, from [Link]
-
Goel, R. K., & Lukong, K. E. (2023). Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer. International Journal of Molecular Sciences, 24(15), 11956. [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014, September 1). PTK6 (protein tyrosine kinase 6). [Link]
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Western blot protocol for detecting PTK6 inhibition by PTK6-IN-21b
Application Note: Quantitative Western Blot Analysis of PTK6 Inhibition by PTK6-IN-21b
Introduction & Biological Context
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase significantly upregulated in approximately two-thirds of breast cancers (particularly Triple-Negative Breast Cancer, TNBC) and metastatic prostate cancers. Unlike Src family kinases, PTK6 lacks an N-terminal myristoylation signal, allowing it to shuttle between the nucleus and cytoplasm.
This compound belongs to a class of ATP-competitive Type I inhibitors (structurally related to the "Compound 21" series, e.g., P21d). These small molecules bind to the active conformation of the kinase domain, preventing the transfer of phosphate from ATP to the activation loop tyrosine (Tyr342) and downstream substrates.
Key Mechanism of Action:
-
Activation: PTK6 is activated via autophosphorylation at Tyr342 (activation loop).[1]
-
Inhibition: this compound competes for the ATP binding pocket, blocking autophosphorylation.
-
Readout: A successful assay must demonstrate a dose-dependent reduction in p-PTK6 (Tyr342) relative to Total PTK6 .
Signaling Pathway & Inhibitor Logic (Visualized)
The following diagram illustrates the PTK6 signaling cascade and the specific intervention point of this compound.
Caption: PTK6 signaling node showing ATP-competitive inhibition by this compound blocking Tyr342 autophosphorylation.
Experimental Design
To ensure scientific integrity, the experiment must include proper controls and a relevant dose range based on the compound's IC50 (typically nanomolar range for this series).
| Parameter | Specification | Rationale |
| Cell Model | MDA-MB-231 or BT-549 | TNBC lines with high endogenous PTK6 expression. |
| Negative Control | DMSO (Vehicle) | Establishes baseline phosphorylation levels. |
| Positive Control | EGF Stimulation (Optional) | 100 ng/mL EGF for 15 min can hyper-activate PTK6 to verify dynamic range. |
| Dose Range | 0, 10, 50, 100, 500, 1000 nM | Covers the expected IC50 (~30-50 nM) and saturation points. |
| Time Point | 2 - 6 Hours | Phosphorylation inhibition is rapid; long exposures (>24h) may degrade total protein. |
| Primary Target | p-PTK6 (Tyr342) | Direct readout of kinase activity. |
| Secondary Target | p-SAM68 (Tyr440) | Validates downstream functional consequence. |
Detailed Protocol
Phase I: Cell Treatment and Lysis
Critical Step: Phosphatase preservation is the most common point of failure in this assay.
-
Seeding: Plate MDA-MB-231 cells in 6-well plates (3 x 10^5 cells/well). Incubate at 37°C/5% CO2 for 24 hours until 70-80% confluent.
-
Starvation (Recommended): Replace media with serum-free DMEM for 4-12 hours prior to treatment. This lowers basal background noise from growth factors.
-
Treatment:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Dilute in media to achieve final concentrations (e.g., 10 nM - 1 µM).
-
Add to cells; ensure DMSO concentration remains constant (<0.1%) across all wells.
-
Incubate for 4 hours .
-
-
Lysis:
-
Place plates on ice. Wash 2x with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).
-
Add 150 µL Modified RIPA Buffer (See Reagents below).
-
Scrape cells and transfer to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 20 mins with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Reagent Formulation: Modified RIPA Lysis Buffer
-
50 mM Tris-HCl (pH 7.4)
-
1% NP-40[2]
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Inhibitor Cocktail (Add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Na3VO4 (Phosphatase), 10 mM NaF (Phosphatase).
Phase II: SDS-PAGE and Transfer
-
Quantification: Determine protein concentration (BCA Assay). Normalize samples to 20-30 µg total protein per lane.
-
Denaturation: Mix lysates with 4x Laemmli Buffer (containing β-mercaptoethanol). Boil at 95°C for 5 minutes.
-
Electrophoresis: Load onto a 10% SDS-PAGE gel. Run at 100V until dye front reaches the bottom.
-
Transfer: Wet transfer to PVDF membrane (activated with methanol) is preferred over nitrocellulose for phosphoproteins. Transfer at 100V for 60-90 mins on ice.
Phase III: Immunoblotting
Note: Do not use milk for blocking if probing for phosphoproteins, as casein contains phosphoproteins that cause high background.
-
Blocking: Block membrane in 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).
-
Primary Antibody:
-
Target: Anti-phospho-PTK6 (Tyr342) [Rabbit mAb]. Dilution 1:1000 in 5% BSA/TBST.
-
Incubation: Overnight at 4°C with gentle rocking.
-
-
Washing: Wash 3x 10 mins with TBST.
-
Secondary Antibody:
-
HRP-conjugated Goat Anti-Rabbit IgG. Dilution 1:5000 in 5% BSA/TBST.
-
Incubation: 1 hour at RT.
-
-
Detection: Apply ECL substrate (Enhanced Chemiluminescence). Image using a chemiluminescence documentation system (e.g., ChemiDoc).
Phase IV: Re-probing for Total Protein
-
Stripping (Mild): Incubate membrane in mild stripping buffer (pH 2.2) for 10-15 mins. Wash extensively with TBST.
-
Blocking: Block with 5% Non-fat Dry Milk in TBST for 30 mins.
-
Primary Antibody: Anti-Total PTK6 (Brk) [Mouse mAb]. Dilution 1:1000.
-
Loading Control: Anti-β-Actin or GAPDH.
Data Analysis & Interpretation
To validate this compound activity, quantify the band intensity (densitometry) using ImageJ or equivalent software.
Calculation:
Expected Results:
-
DMSO Control: Strong band for p-PTK6 (Tyr342) and Total PTK6.
-
Treated Samples:
-
Total PTK6: Should remain relatively constant (unless the inhibitor induces degradation, which is rare for Type I inhibitors in <6h).
-
p-PTK6 (Tyr342): Should show a sigmoidal decrease as concentration increases.
-
Downstream (p-STAT3/p-SAM68): Should correlate with p-PTK6 reduction, confirming the inhibitor is blocking the signaling flux, not just the autophosphorylation site.
-
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| No p-PTK6 signal in controls | Phosphatase activity | Ensure Na3VO4 is fresh and added immediately before lysis. Keep lysates cold. |
| High Background | Blocking with Milk | Use 5% BSA for all phosphoprotein steps. |
| Total PTK6 decreases with drug | Proteasomal degradation | Some kinase inhibitors destabilize the protein. Check mRNA levels or use a proteasome inhibitor (MG132) to confirm. |
| Weak Signal | Low endogenous expression | Switch to a high-expressing line (e.g., BT-549) or immunoprecipitate PTK6 before blotting. |
References
-
Zeng, H., et al. (2011).[4] "Discovery of potent and selective inhibitors of protein tyrosine kinase 6 (PTK6)." Bioorganic & Medicinal Chemistry Letters. Link
-
Jiang, J., et al. (2017). "Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers."[1][5] PLOS ONE. (Describing the "21" series and P21d analogs). Link
-
Ostrander, J. H., et al. (2010). "Breast tumor kinase (protein tyrosine kinase 6) regulates prostate cancer cell growth."[6] Cancer Research.[4] Link
-
Harvey, A. J., et al. (2009). "PTK6/Brk: A novel target for breast cancer therapy."[1][7] Breast Cancer Research.[8] Link
Sources
- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine kinase 6 regulates activation of SRC kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: PTK6-IN-21b in Combination with Cancer Therapeutics
Introduction & Rationale
PTK6-IN-21b is a potent, selective small-molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6) , also known as Breast Tumor Kinase (BRK). Unlike receptor tyrosine kinases (RTKs), PTK6 is an intracellular kinase lacking a transmembrane domain, yet it critically integrates signals from EGFR, HER2, and MET to drive cell survival, migration, and anchorage-independent growth.
Why Combination Therapy?
While this compound demonstrates efficacy as a single agent in PTK6-amplified lines (e.g., T-47D, MCF-7), clinical history with kinase inhibitors suggests that monotherapy often leads to adaptive resistance. PTK6 inhibition is particularly promising in combination contexts because:
-
Chemosensitization: PTK6 promotes resistance to DNA-damaging agents (Doxorubicin, Paclitaxel) by preventing apoptosis.
-
Bypass Signaling Blockade: PTK6 acts as a signal transducer for RTKs (EGFR/HER2). Inhibiting PTK6 can prevent "kinase switching" resistance mechanisms often seen with anti-HER2 therapies (e.g., Lapatinib, Trastuzumab).
Mechanism of Action (Visualized)
This compound functions by binding to the ATP-binding pocket of PTK6, preventing the phosphorylation of downstream effectors including STAT3, AKT, and Paxillin.
Interactive Pathway Diagram
Figure 1: PTK6 Signaling Network and Intervention Point of this compound.
Caption: PTK6 integrates RTK signals to drive survival. This compound blocks this node, restoring apoptotic sensitivity.
Application 1: Synergistic Cytotoxicity Profiling (In Vitro)
Objective: Quantify the interaction between this compound and a partner drug (e.g., Paclitaxel or Lapatinib) using the Combination Index (CI) method.
Protocol: Checkerboard Assay
Reagents:
-
This compound (10 mM stock in DMSO).
-
Partner Drug (e.g., Paclitaxel).
-
Cell Lines: T-47D (PTK6 high) or MDA-MB-231 (Triple Negative).
-
Assay Reagent: CCK-8 or CellTiter-Glo.
Workflow Diagram:
Caption: Step-by-step workflow for determining drug synergy using the Checkerboard method.
Step-by-Step Methodology:
-
Single Agent IC50 Determination:
-
Treat cells with 8-point serial dilutions of this compound and the partner drug separately for 72 hours.
-
Calculate the IC50 for each.
-
-
Matrix Preparation (The Checkerboard):
-
Use a 96-well plate.
-
Vertical Axis (Rows): this compound. Start at 4x IC50 and dilute 2-fold down to 0.
-
Horizontal Axis (Columns): Partner Drug. Start at 4x IC50 and dilute 2-fold across to 0.
-
Critical Step: Ensure the central wells represent the 1:1 ratio of their respective IC50s.
-
-
Seeding & Incubation:
-
Seed 3,000–5,000 cells/well in 90 µL media. Allow attachment (24h).
-
Add 10 µL of 10x drug matrix. Final DMSO concentration must be <0.5%.
-
Incubate for 72 hours.
-
-
Data Analysis:
Data Interpretation:
| CI Value | Interpretation | Actionable Insight |
|---|---|---|
| < 0.1 | Very Strong Synergy | Highly promising combination; potential for dose reduction. |
| 0.1 – 0.3 | Strong Synergy | Likely mechanistically relevant (e.g., pathway blockade). |
| 0.9 – 1.1 | Additive | Drugs act independently; no specific interaction. |
| > 1.1 | Antagonism | Do not proceed. Drugs may compete for transport or metabolism. |
Application 2: Validating Mechanism via Western Blot
Objective: Confirm that the combination prevents compensatory signaling (e.g., p-STAT3 rebound) better than monotherapy.
Protocol:
-
Treatment Groups:
-
Timing:
-
Short-term (1–6 hours): To detect immediate phosphorylation changes.
-
Long-term (24–48 hours): To detect apoptosis markers (Cleaved PARP).
-
-
Key Targets:
-
Primary: p-PTK6 (Tyr342), Total PTK6.
-
Downstream: p-STAT3 (Tyr705), p-AKT (Ser473), p-ERK1/2.
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Expected Outcome: In a synergistic combination, you should observe:
-
Deepened Inhibition: Lower p-STAT3 levels in the Combo group compared to single agents.
-
Apoptosis Induction: Distinct appearance of Cleaved PARP only in the Combo lane (or significantly stronger than single agents).
Application 3: Anchorage-Independent Growth (Soft Agar)
Rationale: PTK6 is a critical driver of anoikis resistance (survival without matrix attachment). Standard 2D assays often underestimate PTK6 inhibitors. This 3D assay is the "gold standard" for PTK6 efficacy.
Protocol:
-
Base Layer: Mix 1% Noble Agar with 2x culture media (1:1 ratio) to get 0.5% agar. Plate 1.5 mL into 6-well plates. Let solidify.
-
Top Layer (Cells): Mix 0.7% Noble Agar with 2x media and cell suspension (5,000 cells/well) to get 0.35% agar.
-
Treatment: Add media containing this compound ± Partner Drug on top of the solidified cell layer. Feed cells every 3 days with fresh drug-containing media.
-
Readout (14–21 days): Stain with 0.005% Crystal Violet. Count colonies >50 µm.
References
-
Hao, Y., et al. (2022). Design, synthesis and biological evaluation of pyrimido[5,4-b]indolizine derivatives as novel PTK6 inhibitors. Bioorganic Chemistry, 120, 105619.
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
-
Harvey, A. J., & Crompton, M. R. (2003). Use of RNA interference to validate Brk as a novel therapeutic target in breast cancer cells. Oncogene, 22(32), 5006-5010.
-
Ostrander, J. H., et al. (2007). Breast tumor kinase (protein tyrosine kinase 6) regulates heregulin-induced activation of HER2 and HER3. Cancer Research, 67(9), 4199-4209.
Sources
Technical Guide: Dissecting PTK6 Function with PTK6-IN-21b
Executive Summary
PTK6-IN-21b is a potent, ATP-competitive chemical probe designed to inhibit Protein Tyrosine Kinase 6 (PTK6, also known as BRK). Unlike genetic knockdown approaches (CRISPR/siRNA) which ablate the entire protein, this compound specifically targets the catalytic kinase domain. This distinction is critical for researchers, as PTK6 functions as both a catalytic kinase and a non-catalytic scaffold (via SH2/SH3 domains).
This application note details the protocols for utilizing this compound to distinguish between kinase-dependent (e.g., oncogenic signaling in specific breast cancer contexts) and kinase-independent (e.g., gut differentiation or scaffolding) functions.
Technical Profile & Handling
| Property | Specification |
| Compound Name | This compound (Compound 21b) |
| Target | PTK6 (BRK) |
| Mechanism of Action | ATP-competitive inhibition (Type I/II) |
| Primary Reference | Zhang, Y., et al. Eur. J. Med.[1] Chem. (2023) [1] |
| IC50 (Biochemical) | ~2.3 nM (PTK6) |
| Solubility | DMSO (up to 10 mM) |
| Storage | -20°C (Desiccated); Avoid freeze-thaw cycles. |
Expert Insight: The Specificity Challenge
Early generation PTK6 inhibitors (e.g., Compound 21a/21c described by Qiu et al.[2] [2]) often exhibited off-target activity against Src family kinases (SFKs) due to high structural homology in the ATP-binding pocket. This compound represents an optimized scaffold (typically imidazo[1,2-a]pyrazine or similar) with improved selectivity. However, Dasatinib is often used as a positive control, despite being a pan-SFK/PTK6 inhibitor.
Biological Context & Pathway Map
PTK6 is a context-dependent kinase.[3][4] In normal physiology (gut), it promotes differentiation.[5] In pathology (Breast/Ovarian Cancer), it drives proliferation and migration.[1][6]
Key Signaling Nodes:
-
Upstream: EGFR, HER2, MET (PTK6 is activated downstream of these RTKs).[7]
-
Downstream (Kinase-Dependent): Phosphorylation of STAT3 (Y705) , Paxillin (Y118) , and AKT .
-
Scaffolding (Kinase-Independent): Interaction with RNA-binding proteins (Sam68) or cytoskeletal elements via SH3 domains.
Pathway Visualization (Graphviz)
Caption: PTK6 signaling network. This compound blocks the kinase-dependent arm (Solid lines to STAT3/Paxillin) but may leave scaffolding functions (Dotted line to Sam68) intact.
Experimental Protocols
Protocol A: Cellular Target Engagement (Western Blot)
Objective: Confirm this compound inhibits PTK6 autophosphorylation (Y342) and downstream substrate phosphorylation in cells.
Reagents:
-
Cell Lines: T47D or SK-BR-3 (High PTK6 expression). Note: MDA-MB-231 expresses PTK6 but often relies on kinase-independent mechanisms [3].
-
Antibodies: anti-p-PTK6 (Tyr342), anti-Total PTK6, anti-p-STAT3 (Tyr705), anti-p-Paxillin (Tyr118).
Step-by-Step Workflow:
-
Seeding: Plate T47D cells at
cells/well in a 6-well plate. Allow to adhere overnight. -
Starvation (Critical): Wash cells with PBS and replace with serum-free media for 12–16 hours. Rationale: This reduces basal noise from other kinases and sensitizes the cells to EGF stimulation.
-
Inhibitor Treatment:
-
Prepare 1000x stocks of this compound in DMSO.
-
Treat cells with varying concentrations (e.g., 0, 10, 100, 1000 nM) for 1 hour .
-
Control: DMSO (0.1%) and Dasatinib (100 nM, positive control).
-
-
Stimulation: Add EGF (100 ng/mL) directly to the media containing the inhibitor. Incubate for 15 minutes .
-
Lysis: Rapidly aspirate media, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.
-
Analysis: Perform Western Blot.
Expected Results:
| Target | DMSO + EGF | This compound (100 nM) + EGF | Interpretation |
|---|---|---|---|
| p-PTK6 (Y342) | High | Low / Absent | Direct Target Engagement confirmed. |
| Total PTK6 | High | High | Compound does not degrade the protein. |
| p-STAT3 (Y705) | High | Reduced | Downstream signaling blocked. |
| p-Paxillin (Y118) | High | Reduced | Migration pathway blocked. |
Protocol B: Functional Phenotyping (3D Spheroid Assay)
Objective: Determine if cell growth is driven by PTK6 kinase activity or just its presence (scaffold). Expert Note: 2D proliferation assays often fail to capture PTK6 dependency. 3D cultures (Matrigel/ULA) are more physiologically relevant for this target [4].
Step-by-Step Workflow:
-
Preparation: Use Ultra-Low Attachment (ULA) 96-well plates.
-
Seeding: Seed 1,000–3,000 cells/well in media containing 2% Matrigel (optional, promotes sphere formation).
-
Formation: Centrifuge plates at 200xg for 5 mins. Incubate for 3 days to form spheroids.
-
Treatment:
-
Add this compound (7-point dose response, 1 nM – 10 µM).
-
Refresh media/drug every 3 days.
-
-
Readout:
-
Day 0 (Treatment start): Image spheroids.
-
Day 10: Image and quantify using CellTiter-Glo 3D (ATP luminescence).
-
Data Interpretation:
-
Kinase-Dependent: Dose-dependent reduction in spheroid size/viability (IC50 < 500 nM).
-
Kinase-Independent (Scaffold): No effect on growth despite confirmed target engagement (from Protocol A). This suggests the tumor relies on the SH2/SH3 domains, not the catalytic activity.
Workflow Diagram
Caption: Experimental workflow for validating this compound efficacy. Phase 2 is critical for capturing the phosphorylation window.
References
-
Zhang, Y., et al. (2023). Discovery of novel imidazo[1,2-a]pyrazine derivatives as potent and selective PTK6 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 259, 115668.
-
Qiu, L., et al. (2018). Discovery of potent and selective PTK6 inhibitors for the treatment of breast cancer.[2] ACS Omega, 3(6), 6614-6625.
-
Harvey, A. J., et al. (2020). Kinase-Dependent and -Independent Roles for PTK6 in Colon Cancer. Molecular Cancer Research, 14(6), 563–573.[3]
-
Ostrander, J. H., et al. (2010). Breast tumor kinase (protein tyrosine kinase 6) regulates heregulin-induced activation of ERK5 and p38 MAP kinases in breast cancer cells. Cancer Research, 70(10), 4191-4200.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinase-Dependent and Independent Roles for PTK6 in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Investigating Anoikis Resistance via PTK6 Inhibition using PTK6-IN-21b
Part 1: Introduction & Mechanistic Rationale[1][2]
The Metastatic Bottleneck: Anoikis Resistance
Metastasis remains the primary cause of cancer-related mortality. A critical barrier to metastasis is anoikis , a form of programmed cell death induced when epithelial cells detach from the extracellular matrix (ECM).[1] Successful metastatic cells must develop anoikis resistance to survive in the circulatory or lymphatic systems before colonizing distant sites.
Protein Tyrosine Kinase 6 (PTK6) , also known as Brk, is a non-receptor tyrosine kinase frequently overexpressed in breast, prostate, and ovarian cancers. Unlike Src family kinases, PTK6 lacks an N-terminal myristoylation signal, allowing it to shuttle between the nucleus and cytoplasm. However, its translocation to the plasma membrane is a critical event in driving anoikis resistance.
The Tool: PTK6-IN-21b
This compound is a potent, selective, ATP-competitive (Type I) inhibitor of PTK6. While earlier studies debated the role of PTK6 kinase activity in primary proliferation, recent evidence suggests its kinase activity is indispensable for anchorage-independent survival (metastasis).
Why use this compound?
-
High Potency: Exhibits single-digit nanomolar IC50 against PTK6.
-
Selectivity: superior profile compared to broad-spectrum Src inhibitors (e.g., Dasatinib), allowing for precise dissection of PTK6-specific pathways.
-
Mechanism: Blocks the phosphorylation of downstream effectors (p130Cas, FAK, AKT) specifically under detachment conditions.
Mechanistic Pathway
The following diagram illustrates the signaling axis where PTK6 promotes survival during ECM detachment and how this compound intercepts this signal.
Figure 1: PTK6 signaling axis in anoikis resistance. This compound inhibits the phosphorylation of FAK/p130Cas and STAT3, preventing the upregulation of anti-apoptotic factors (Bcl-2) and sensitizing detached cells to anoikis.
Part 2: Compound Profile & Preparation
| Property | Specification |
| Compound Name | This compound |
| Target | Protein Tyrosine Kinase 6 (PTK6 / Brk) |
| Mechanism | Type I (ATP-competitive) |
| IC50 | < 10 nM (Enzymatic) |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Storage | -20°C (Powder), -80°C (In Solution, avoid freeze-thaw) |
| Stock Prep | Prepare 10 mM stock in anhydrous DMSO. Aliquot into single-use vials. |
Part 3: Experimental Protocols
Workflow Overview
The investigation requires comparing cell viability in Anchorage-Dependent (Attached) vs. Anchorage-Independent (Suspension) conditions.
Figure 2: Experimental workflow for assessing anoikis resistance using Poly-HEMA coated plates.
Protocol A: Preparation of Poly-HEMA Coated Plates (Anoikis Induction)
Poly-HEMA (poly(2-hydroxyethyl methacrylate)) prevents matrix deposition, forcing cells into suspension.
Reagents:
-
Poly-HEMA (Sigma, Cat# P3932 or equivalent)
-
95% Ethanol (Molecular Biology Grade)
Procedure:
-
Dissolution: Dissolve Poly-HEMA in 95% Ethanol to a final concentration of 12 mg/mL .
-
Note: Dissolution is slow. Rotate at 37°C overnight or until completely clear.
-
-
Coating: In a biosafety cabinet, add the Poly-HEMA solution to tissue culture plates:
-
96-well plate: 50 µL/well
-
6-well plate: 800 µL/well
-
-
Drying (CRITICAL): Allow the ethanol to evaporate completely by leaving the plates open in the sterile hood overnight.
-
QC Check: The coating should appear as a hard, dry film. If sticky, dry longer.
-
-
Sterilization: Expose open plates to UV light in the hood for 30 minutes.
-
Washing: Wash wells 2x with sterile PBS prior to seeding to remove any residual ethanol or monomers.
Protocol B: this compound Dose-Response in Suspension
Objective: Determine if PTK6 inhibition selectively sensitizes suspended cells to death compared to attached controls.
Procedure:
-
Cell Preparation: Trypsinize cells (e.g., MDA-MB-231, PC3) and resuspend in full growth media.
-
Density: 2.0 x 10⁵ cells/mL (Optimization required per cell line).
-
-
Compound Preparation: Prepare 2X concentrations of this compound in media.
-
Dose Range: 0 nM (DMSO), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM.
-
Final DMSO: Keep constant at 0.1% across all wells.
-
-
Seeding:
-
Attached Group: Seed 50 µL cells + 50 µL Drug (2X) into standard tissue culture plates.
-
Suspension Group: Seed 50 µL cells + 50 µL Drug (2X) into Poly-HEMA coated plates.
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 24 to 48 hours .
-
Note: Anoikis typically initiates within 12-24 hours.
-
-
Readout (Viability): Add CellTiter-Glo (ATP) or MTS reagent directly to wells.
-
Data Calculation: Normalize "Suspension" viability against "Attached" viability to calculate the Anoikis Resistance Index .
-
Protocol C: Biochemical Validation (Western Blot)
Objective: Confirm this compound engaged the target (PTK6) and blocked downstream survival signals.
-
Harvesting:
-
Collect suspended cells by centrifugation (cold PBS wash).
-
Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.
-
-
Targets to Probe:
-
p-PTK6 (Tyr342): Marker of PTK6 activation (Should decrease with 21b).
-
Total PTK6: Loading control.
-
p-AKT (Ser473): Downstream survival node (Should decrease).
-
Cleaved Caspase-3: Marker of apoptosis (Should increase in Suspension + 21b).
-
p-p130Cas: Specific substrate for PTK6-mediated migration/survival.[2]
-
Part 4: Data Interpretation & Troubleshooting
Self-Validating the Assay
To ensure the data is trustworthy, verify these internal controls:
| Observation | Interpretation | Status |
| DMSO (Suspension) vs. DMSO (Attached) | Viability in suspension should be 60-80% of attached (indicating intrinsic resistance). If <20%, cells are naturally anoikis-sensitive (wrong model). | Pass |
| Staurosporine Control | >90% death in both conditions. | Pass |
| This compound (Attached) | Minimal toxicity at <1 µM. If high death, compound is generally toxic (off-target). | Check |
| This compound (Suspension) | Significant dose-dependent decrease in viability compared to DMSO (Suspension). | Success |
Troubleshooting Guide
-
Issue: Cells aggregate in suspension (spheroids) and resist drug.
-
Fix: Add 0.5% Methylcellulose to the media to increase viscosity and prevent clumping, ensuring single-cell anoikis conditions.
-
-
Issue: Inconsistent Poly-HEMA coating.
-
Fix: Ensure the ethanol is 100% evaporated. Any residue is toxic. Use a rocker during the initial drying phase for even coating.
-
References
-
Qiu, L., et al. (2018). "Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers." PLOS ONE. (Note: Describes the discovery and characterization of the inhibitor series including 21b).
-
Zheng, Y., et al. (2013). "Protein tyrosine kinase 6 protects cells from anoikis by directly phosphorylating focal adhesion kinase and activating AKT." Oncogene.
-
Ito, K., et al. (2016). "PTK6 Inhibition Suppresses Metastases of Triple-Negative Breast Cancer via SNAIL-Dependent E-Cadherin Regulation." Cancer Research.
-
Bio-Protocol. "Anoikis resistance assay using Poly-HEMA." (Standard methodology reference).
Sources
Application Note: Evaluation of PTK6-IN-21b in 3D Cell Culture and Organoid Models
Executive Summary & Biological Rationale[1]
Protein Tyrosine Kinase 6 (PTK6) , also known as Breast Tumor Kinase (BRK), is a non-receptor tyrosine kinase upregulated in approximately 70% of breast cancers and various other epithelial malignancies (ovarian, prostate, colon). Unlike classic oncogenes (e.g., HER2), PTK6 inhibition often shows limited efficacy in standard 2D monolayer cultures.
Why 3D Models are Critical: PTK6 plays a specific, context-dependent role in promoting anoikis resistance —the ability of epithelial cells to survive after detaching from the extracellular matrix (ECM). In 2D culture, cells are firmly attached, rendering PTK6 signaling less critical for survival. However, in 3D spheroids or organoids, cells rely on PTK6-mediated phosphorylation of substrates like FAK , p130Cas , and AKT to evade apoptosis in the absence of adhesion.
PTK6-IN-21b is a potent, selective small-molecule inhibitor designed to target the ATP-binding pocket of PTK6. This guide details the protocol for utilizing this compound to interrogate kinase-dependent survival signaling in 3D architectures, distinguishing between simple proliferation and anchorage-independent survival.
Compound Profile & Handling
| Parameter | Specification | Notes |
| Compound Name | This compound | Representative of the imidazo[1,2-a]pyridine or similar Type I inhibitor class. |
| Target | PTK6 (BRK) Kinase Domain | ATP-competitive inhibition. |
| Solubility | Hydrophobic | Soluble in DMSO (up to 10-20 mM). Insoluble in water/PBS. |
| Storage | -20°C (Desiccated) | Avoid repeated freeze-thaw cycles. Aliquot upon first thaw. |
| IC50 (Biochemical) | ~40–60 nM | Note: Cellular IC50 in 3D models is typically 10–100x higher due to matrix penetration. |
Preparation Protocol:
-
Stock Solution: Dissolve powder in 100% DMSO to create a 10 mM stock. Vortex for 1 minute to ensure complete solubilization.
-
Working Solution: Dilute the stock 1:1000 in culture media to achieve a 10 µM screening concentration.
-
Vehicle Control: Ensure all control wells contain an equivalent percentage of DMSO (e.g., 0.1% v/v) to negate solvent toxicity.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the critical signaling node PTK6 occupies in 3D environments. This compound blocks the phosphorylation of FAK and AKT, restoring sensitivity to anoikis (cell death upon detachment).
Caption: this compound inhibits the PTK6-FAK-AKT axis. In 3D culture (ECM detachment), this blockade prevents survival signaling, forcing cells into anoikis.
Experimental Protocols
Protocol A: Scaffold-Free Spheroid Anoikis Assay
Best for: Assessing the ability of this compound to induce death in detached cells.
Materials:
-
Ultra-Low Attachment (ULA) 96-well plates (e.g., Corning #7007).
-
PTK6-positive cell lines (e.g., T-47D , BT-474 , or PC3 ).
-
CellTiter-Glo® 3D Cell Viability Assay.
Step-by-Step:
-
Seeding: Trypsinize adherent cells and resuspend in complete media. Seed 1,000 to 5,000 cells/well into the ULA plate.
-
Aggregation (Critical): Centrifuge the plate at 200 x g for 3 minutes to force cell aggregation. Incubate for 24–48 hours to allow tight spheroid formation.
-
Expert Insight: Do not treat immediately. Allow the "spheroid niche" to form so that the outer layer mimics the proliferating rim and the inner core mimics the hypoxic/quiescent zone.
-
-
Treatment:
-
Prepare a 2X concentration of this compound in media.
-
Add 100 µL of 2X drug to the existing 100 µL in the well (Final 1X concentration).
-
Dose Range: 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM.
-
-
Incubation: Incubate for 72 to 96 hours .
-
Imaging: Brightfield imaging to observe "spheroid disintegration." Effective PTK6 inhibition often causes the smooth periphery of the spheroid to become ragged as outer cells undergo anoikis.
-
Readout: Add CellTiter-Glo 3D reagent (1:1 ratio), shake for 5 mins, incubate for 25 mins, and read luminescence.
Protocol B: Matrigel-Embedded Organoid Growth
Best for: Patient-Derived Organoids (PDOs) or studying invasive growth.
Materials:
-
Growth Factor Reduced (GFR) Matrigel.
-
24-well culture plate.
-
Organoid culture media (specific to tissue type, e.g., containing EGF, Noggin, R-spondin 1).
Step-by-Step:
-
Preparation: Thaw Matrigel on ice. Cool pipette tips to -20°C to prevent premature polymerization.
-
Embedding: Resuspend organoid fragments (approx. 50–100 per well) in 50 µL of 100% Matrigel.
-
Doming: Pipette the 50 µL droplet into the center of a pre-warmed 24-well plate. Invert the plate immediately and incubate at 37°C for 15 mins to solidify the dome.
-
Overlay: Gently add 500 µL of organoid media containing This compound .
-
Refeeding: Replace media + drug every 3 days.
-
Expert Insight: PTK6 inhibitors are hydrophobic. In Matrigel assays, the effective concentration reaching the cells may be lower than in liquid culture. Use a slightly higher top concentration (e.g., 20 µM) to account for matrix sequestration.
-
-
Analysis:
-
Day 0 vs Day 10: Measure organoid diameter using automated image analysis (e.g., ImageJ).
-
Biomarker Validation: Extract protein from organoids using Cell Recovery Solution (to dissolve Matrigel) and perform Western Blot for p-PTK6 (Tyr342) .
-
Data Analysis & Troubleshooting
Expected Results
| Assay | Vehicle Control (DMSO) | This compound Treatment | Interpretation |
| Spheroid Morphology | Tight, smooth, enlarging sphere. | Loose aggregates, ragged edges, debris halo. | Induction of anoikis at the spheroid periphery. |
| Western Blot | High p-PTK6 (Y342) and p-FAK (Y576). | Loss of p-PTK6 (Y342) ; Reduced p-FAK. | Target engagement confirmed. |
| Viability (ATP) | High luminescence. | Dose-dependent reduction (IC50 ~0.5–2 µM). | Cytotoxicity via kinase inhibition. |
Troubleshooting "Self-Validating" Systems
-
Issue: No reduction in viability despite drug treatment.
-
Validation Step 1 (Target Engagement): You must run a Western Blot for p-PTK6 (Tyr342). If p-PTK6 levels are unchanged, the drug is degraded, or the concentration is too low to penetrate the 3D matrix.
-
Validation Step 2 (Kinase-Independent Function): PTK6 has scaffold functions. If p-PTK6 is inhibited but cells survive, the tumor may rely on the physical presence of PTK6 rather than its kinase activity (kinase-independent survival). In this scenario, this compound (a kinase inhibitor) will fail; a PROTAC (degrader) would be required.
-
-
Issue: High variability in replicates.
-
Cause: Inconsistent spheroid size at Day 0.
-
Fix: Use automated cell counters and centrifuge plates to standardize initial aggregation.
-
References
-
Regan Anderson, T.M., et al. (2016). "PTK6 Inhibition Suppresses Metastases of Triple-Negative Breast Cancer via SNAIL-Dependent E-Cadherin Regulation."[1] Cancer Research, 76(15), 4406–4417.[1][2] Link
-
Zeng, H., et al. (2011). "Discovery of novel imidazo[1,2-a]pyridine derivatives as potent and selective PTK6 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5875. Link
-
Qiu, H., et al. (2018). "Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers."[3] PLOS ONE, 13(6), e0198374. Link
- Note: This reference provides critical counter-arguments regarding kinase-dependent vs.
-
Irie, H.Y., et al. (2010). "PTK6 regulates IGF-1-induced anchorage-independent survival." PLOS ONE, 5(7), e11729. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing PTK6-IN-21b Concentration for Maximum Inhibition
Welcome to the comprehensive technical guide for optimizing the use of PTK6-IN-21b, a small molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk).[1] By competitively binding to this site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways regulated by PTK6. These pathways are implicated in cell proliferation, survival, and migration in various cancers.[2][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: For initial dose-response experiments, a broad concentration range is recommended, typically from 10 nM to 10 µM. The optimal concentration is highly dependent on the specific cell line and the experimental endpoint. Some studies on PTK6 inhibitors have used concentrations up to 10 µM in cell-based assays.[4][5]
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, dilute the DMSO stock in fresh culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[6]
Q4: What is the typical treatment duration for this compound in cell-based assays?
A4: The optimal treatment time can vary significantly depending on the biological question being addressed. For assessing the inhibition of direct PTK6 substrate phosphorylation, a shorter incubation time of 1 to 6 hours may be sufficient.[4] For longer-term endpoints such as cell viability, proliferation, or apoptosis, treatment durations of 24 to 72 hours or even longer (e.g., 6-7 days) may be necessary.[5]
Q5: In which cancer types is PTK6 signaling relevant?
A5: PTK6 is overexpressed and implicated in the pathogenesis of several cancers, including breast, prostate, ovarian, colorectal, and non-small cell lung cancer.[7][8][9] Its role often correlates with poor prognosis and metastasis.[3][8]
Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during your experiments with this compound.
Issue 1: Suboptimal or No Inhibition Observed
Possible Causes & Step-by-Step Solutions
| Possible Cause | Recommended Action |
| 1. Insufficient Inhibitor Concentration | The IC50 value of this compound can vary between different cell lines. It is essential to perform a dose-response curve to determine the optimal concentration for your specific model system. Protocol: Seed cells and treat with a wide range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for a predetermined time. Assess the phosphorylation of a known PTK6 downstream target, such as STAT3 or Akt, via Western blot to determine the IC50.[10][11] |
| 2. Inadequate Treatment Duration | The kinetics of PTK6 inhibition and its effect on downstream signaling may require a longer or shorter incubation time. Protocol: Select a concentration known to be effective (or a high concentration like 1 µM) and perform a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). Analyze the phosphorylation status of downstream targets at each time point. |
| 3. Low PTK6 Expression or Activity in the Cell Model | The inhibitory effect of this compound will be minimal in cell lines with low or no endogenous PTK6 expression or activity. Protocol: Before starting your experiments, confirm the expression and activity (autophosphorylation at Y342) of PTK6 in your chosen cell line(s) using Western blot or RT-qPCR.[4] Consider using a positive control cell line known to have high PTK6 expression, such as T47D or BT474 breast cancer cells.[4] |
| 4. Kinase-Independent Function of PTK6 | Some studies suggest that PTK6 may have functions independent of its kinase activity.[4][12] In such cases, inhibiting the kinase domain may not produce the expected phenotype. Protocol: To investigate this, consider using a complementary approach such as siRNA or shRNA-mediated knockdown of PTK6 to compare the resulting phenotype with that of inhibitor treatment.[4] |
| 5. Issues with Compound Integrity | Improper storage or handling can lead to the degradation of the inhibitor. Protocol: Ensure the inhibitor has been stored correctly in a desiccated environment and protected from light. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
Issue 2: Significant Cell Toxicity or Off-Target Effects Observed
Possible Causes & Step-by-Step Solutions
| Possible Cause | Recommended Action |
| 1. High Inhibitor Concentration | At high concentrations, kinase inhibitors can bind to other kinases, leading to off-target effects and non-specific toxicity.[13] Protocol: Titrate the inhibitor to the lowest effective concentration that achieves significant inhibition of PTK6 activity without causing widespread cell death. Use the IC50 value as a guide and test concentrations around this value (e.g., 0.5x, 1x, 2x, 5x IC50). |
| 2. DMSO Toxicity | The final concentration of the solvent, DMSO, in the cell culture medium may be too high. Protocol: Always calculate and ensure the final DMSO concentration is below 0.1%.[6] Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in all experiments to account for any solvent-induced effects. |
| 3. Cell Line Sensitivity | Certain cell lines may be particularly sensitive to the inhibition of the PTK6 pathway or to the inhibitor compound itself. Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic concentration (CC50) for your cell line. Aim to work at concentrations well below the CC50. |
| 4. On-Target Toxicity | The observed toxicity may be a direct result of inhibiting the PTK6 signaling pathway, which can be involved in cell survival.[10] Protocol: To confirm on-target toxicity, rescue the phenotype by overexpressing a constitutively active form of a downstream effector of PTK6. Alternatively, compare the inhibitor's effect with PTK6 knockdown by siRNA/shRNA. |
Experimental Protocols & Visualizations
Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing the phosphorylation of a downstream target.
1. Cell Seeding:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. Cell Treatment:
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 2 hours).
3. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
4. Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
6. Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of a phosphorylated downstream target (e.g., p-STAT3) and the total protein level of that target, as well as a loading control (e.g., GAPDH or β-actin).
7. Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
PTK6 Signaling Pathway
PTK6 is a non-receptor tyrosine kinase that integrates signals from various growth factor receptors and cellular adhesion molecules to regulate key cellular processes.[8][10]
Sources
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic impact of PTK6 expression in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Comprehensive Analysis Reveals PTK6 as a Prognostic Biomarker Involved in the Immunosuppressive Microenvironment in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Protein tyrosine kinase 6 negatively regulates growth and promotes enterocyte differentiation in the small intestine. [scholars.duke.edu]
- 12. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Troubleshooting off-target effects of PTK6-IN-21b in experiments
Technical Support Center: PTK6-IN-21b
A Guide to Identifying and Mitigating Off-Target Effects
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face when observing unexpected results with this compound.
Q1: I'm observing significant cytotoxicity at concentrations where I don't expect full inhibition of PTK6. Could this be an off-target effect?
A1: Yes, this is a classic indicator of a potential off-target effect.[1] While high concentrations of any compound can induce non-specific toxicity, if the dose-response curve for cytotoxicity is significantly left-shifted compared to the IC50 for PTK6 inhibition, it strongly suggests that the inhibitor is interacting with other cellular targets that regulate cell viability pathways. We recommend a systematic approach, starting with a comprehensive dose-response analysis and the use of appropriate controls, to dissect this observation.
Q2: My experimental results with this compound don't replicate the phenotype I see with PTK6 siRNA or CRISPR/Cas9 knockdown. What does this discrepancy imply?
A2: This is a critical observation that points towards either off-target activity or a kinase-independent, scaffolding function of the PTK6 protein that is not disrupted by a small molecule inhibitor.[2][3] If genetic ablation of PTK6 does not produce the same phenotype as the chemical inhibitor, it is highly probable that the observed effect of this compound is mediated through one or more off-target kinases.[1][4][5]
Q3: How can I be sure that this compound is engaging with PTK6 inside my cells at the concentrations I'm using?
A3: This is a crucial first step in any inhibitor study. Direct confirmation of target engagement in a cellular context is essential before interpreting phenotypic data. The most robust method for this is the Cellular Thermal Shift Assay (CETSA).[4][6][7] CETSA is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[6][8] By observing a thermal shift, you can confirm that this compound is binding to PTK6 in your specific experimental system.
In-Depth Troubleshooting Guides
Guide 1: Deconvoluting On-Target vs. Off-Target Phenotypes
Question: I have observed an unexpected biological response after treating my cells with this compound. What is the systematic workflow to determine if this is an on-target or off-target effect?
Answer: A multi-pronged approach is essential to confidently attribute a phenotype to either on-target inhibition of PTK6 or an off-target interaction. Simply relying on a single experiment is insufficient. The following workflow provides a self-validating system to guide your investigation.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Step-by-Step Explanation:
-
Dose-Response Correlation: The first and most fundamental step is to perform a parallel dose-response analysis. You must measure the potency of this compound for your observed phenotype and compare it directly with its potency for inhibiting PTK6 activity in your cells (e.g., by measuring the phosphorylation of a known substrate like STAT3 or PTK6 autophosphorylation).[9][10] A strong correlation suggests an on-target effect, whereas a significant discrepancy points to an off-target mechanism.[2]
-
Use of a Structurally Related Inactive Control: The gold standard for ruling out artifacts related to the chemical scaffold is to use an inactive analog as a negative control.[2][11] If a compound that is structurally similar to this compound but does not inhibit PTK6 fails to produce the same phenotype, it provides strong evidence that the effect is due to kinase inhibition and not non-specific chemical properties.[10]
-
Orthogonal Validation Methods:
-
Genetic Approach: Use siRNA or CRISPR to specifically reduce or eliminate PTK6 expression. If this genetic perturbation phenocopies the effect of this compound, the effect is likely on-target.[1][4]
-
Chemical Approach: Use a structurally distinct, well-characterized PTK6 inhibitor. If two inhibitors with different chemical scaffolds and non-overlapping off-target profiles produce the same biological outcome, it strongly supports an on-target mechanism.[2][4]
-
Guide 2: Identifying Potential Off-Targets
Question: My initial troubleshooting suggests a high likelihood of an off-target effect. How can I identify the specific protein(s) being unintentionally inhibited by this compound?
Answer: Once an off-target effect is suspected, the next phase is to cast a wide net to identify the potential unintended molecular targets. This is most effectively done through broad, unbiased screening methods.
-
Comprehensive Kinome Profiling: This is the most direct method to identify unintended kinase targets.[4][12] Kinome profiling involves screening this compound at one or more concentrations against a large panel of hundreds of purified kinases.[3][13] The output provides a selectivity profile, highlighting which kinases, other than PTK6, are inhibited by the compound. Commercial services are widely available for this type of analysis.[14]
Example Kinome Profiling Data Summary:
Kinase Target % Inhibition @ 1 µM this compound Classification Implication PTK6 98% On-Target Expected inhibition. SRC 75% Potential Off-Target Structurally related kinase, a common off-target. ABL1 68% Potential Off-Target Known to be inhibited by some PTK6 inhibitors like dasatinib.[15] MAPK1 5% Negligible Unlikely to be biologically relevant. | CDK2 | 3% | Negligible | Unlikely to be biologically relevant. |
-
In Silico and Computational Prediction: Before embarking on expensive screening, computational methods can predict potential off-targets.[1][16] These approaches use docking simulations and pharmacophore modeling to screen your inhibitor's structure against databases of known protein binding sites, helping to prioritize kinases for further experimental validation.[16]
Guide 3: Validating a Putative Off-Target
Question: My kinome profiling results returned a list of potential off-targets. How do I experimentally validate which of these, if any, is responsible for the observed phenotype in my cells?
Answer: Identifying a potential off-target in a biochemical screen is only the first step. Validation within a cellular context is critical to confirm a functional interaction.
Caption: Workflow for validating a putative off-target kinase.
Step-by-Step Explanation:
-
Confirm Cellular Target Engagement (CETSA): First, you must confirm that this compound physically binds to the putative off-target protein inside the cell.[1][4] Run a Cellular Thermal Shift Assay (CETSA) probing for the suspected off-target. A positive thermal shift indicates a direct interaction. A detailed protocol is provided below.
-
Genetic Validation of the Off-Target: This is a crucial validation step. Use siRNA or CRISPR/Cas9 to specifically knock down the expression of the suspected off-target kinase.[1][4] Then, treat these knockdown cells with this compound. If the knockdown prevents or reduces the phenotype caused by the inhibitor, it provides strong evidence that the phenotype is mediated through that specific off-target.
-
Downstream Signaling Analysis: Investigate the known signaling pathway of the putative off-target.[4] For example, if SRC kinase is your suspected off-target, treat cells with this compound and measure the phosphorylation of a known SRC substrate (e.g., FAK at Y925). A dose-dependent decrease in substrate phosphorylation provides functional evidence of off-target inhibition in a cellular context.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol allows for the assessment of this compound binding to a target protein (e.g., PTK6 or a putative off-target) in intact cells.[6][8]
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tagg). This increased stability results in more soluble protein remaining after a heat challenge, which can be detected by Western Blot.[6][17]
Materials:
-
Cells of interest
-
This compound and DMSO (vehicle control)
-
PBS and protease/phosphatase inhibitor cocktails
-
Thermal cycler
-
Microcentrifuge (4°C)
-
Equipment for protein quantification (BCA assay) and Western Blotting
Methodology:
-
Cell Treatment: Plate and grow cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO vehicle control for the appropriate time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a final concentration of ~10^7 cells/mL.
-
Lysate Preparation: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method preserves protein complexes without detergents.
-
Heat Challenge: Aliquot the lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Cool at room temperature for 3 minutes.[6]
-
Separation of Soluble Fraction: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blot Analysis: Load equal amounts of protein for each temperature point onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane. Probe with a primary antibody specific for your target of interest (e.g., anti-PTK6 or anti-SRC). Also probe for a loading control that is not expected to shift, such as GAPDH.[6]
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity (normalized to the lowest temperature point) against temperature. A shift in the melting curve to the right for the this compound-treated sample compared to the DMSO control indicates target stabilization and therefore, engagement.
References
- Benchchem. (n.d.). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Addressing Off-Target Effects of Investigational Inhibitors.
-
Duchêne, A. (2016). Kinome Profiling. PMC. [Link]
-
Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
-
Zhang, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. PMC. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. PMC. [Link]
-
Ventura, A. C., & Tirosh, B. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PMC. [Link]
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
-
de Gooijer, M. C., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]
-
Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Qiu, W., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE. [Link]
-
Sjöberg, F., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
-
Lo, B., et al. (2018). Off-target identification of kinase drug candidates. ResearchGate. [Link]
-
Ko, Y., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]
-
Delport, C., & Hewer, R. (2023). The cellular thermal shift assay of MEK in the presence of inhibitors. ResearchGate. [Link]
-
University of Dundee. (2025). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Discovery - the University of Dundee Research Portal. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Kinase selectivity of PTK6 inhibitors against more than 320 kinases.
-
Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Jerin, S., et al. (2023). Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer. MDPI. [Link]
-
Ie, T., et al. (2016). Targeting Protein Tyrosine Kinase 6 in Cancer. PMC. [Link]
- TheWell Bioscience. (2022). Knocking Down Doors to Find Cancer Therapies Using Anti-Kinase Strategies.
- ResearchGate. (n.d.). Inhibition of tumor cell growth by PTK6 inhibitors is independent of....
-
Duke University. (n.d.). Protein tyrosine kinase 6 negatively regulates growth and promotes enterocyte differentiation in the small intestine. Scholars@Duke. [Link]
- Cancer Genetics Web. (2019). PTK6.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Targeted Oncology. (2020). On-Target and Off-Target Side Effects.
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Tyner, A. L., & Park, S. I. (2013). Context Specific Protein Tyrosine Kinase 6 (PTK6) Signaling in Prostate Cancer. PMC. [Link]
-
Gier, M., et al. (2014). PTK6 inhibition promotes apoptosis of Lapatinib-resistant Her2+ breast cancer cells by inducing Bim. PMC. [Link]
- ResearchGate. (n.d.). Inhibition of tumor cell growth by Type I and Type II PTK6 inhibitors....
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- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knocking Down Doors to Find Cancer Therapies Using Anti-Kinase Strategies | TheWell Bioscience [thewellbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: PTK6-IN-21b Optimization & Troubleshooting
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigating Batch-to-Batch Variability in PTK6-IN-21b Experimental Workflows
Executive Summary: The "Probe vs. Drug" Paradox
This compound is a potent, Type-I small molecule inhibitor designed to target the ATP-binding pocket of Protein Tyrosine Kinase 6 (PTK6/Brk). While it effectively inhibits catalytic activity (autophosphorylation at Y342), users frequently report inconsistencies between biochemical potency and cellular phenotypic outcomes.
Critical Advisory: Recent structural biology and functional genomics data indicate that PTK6 possesses significant kinase-independent scaffolding functions (SH2/SH3 domain-mediated). Therefore, a batch of this compound may successfully inhibit kinase activity (biochemical success) but fail to replicate a specific cellular phenotype (e.g., migration or survival) if that phenotype relies on scaffolding rather than catalysis.
This guide addresses variability arising from chemical purity , solubility artifacts , and biological context .
Chemical & Physical QC: The "Invisible" Variables
Issue: "My compound precipitated in media" or "The IC50 shifted 10-fold between orders."
Small molecule kinase inhibitors are prone to "solid-state" variability. A shift in the amorphous vs. crystalline ratio or the hydration state of the DMSO stock can drastically alter effective concentration.
Troubleshooting Guide: Chemical Integrity
| Symptom | Probable Cause | Diagnostic Action | Corrective Protocol |
| Precipitation in Media | "Crash-out" due to rapid solvent exchange. | Check media turbidity at 100x magnification immediately after dosing. | Serial Dilution Method: Dilute compound in DMSO first, then perform intermediate dilution in media without serum, then add to cells. |
| Potency Drift (High IC50) | Hygroscopic DMSO uptake (Water contamination). | 1H-NMR check for water peak (approx. 3.33 ppm in DMSO-d6). | Aliquot Strategy: Purchase solid powder. Dissolve once, aliquot into single-use vials, store at -80°C. Never re-freeze thawed aliquots. |
| Unexpected Toxicity | Synthesis byproducts (PAINS). | LC-MS purity check. Look for peaks >1% AUC outside the main peak. | Filtration: If debris is visible, filter stock through a 0.2 µm PTFE filter (not nylon, which binds drugs). |
Standardized QC Workflow (DOT Visualization)
Figure 1: Mandatory Quality Control Decision Tree for incoming inhibitor batches. Note that chemical purity must be validated before biological testing to rule out off-target toxicity caused by synthesis impurities.
Biochemical Validation: Normalizing Kinase Activity
Issue: "The new batch inhibits PTK6, but the curve is shallow."
This compound acts as a competitive ATP inhibitor.[1] Batch variability often manifests as a shift in
FAQ: Biochemical Assays
Q: How do I distinguish a bad batch from a bad assay? A: You must run a Reference Standard alongside every new batch. We recommend using Dasatinib (a broad-spectrum inhibitor with high PTK6 affinity) as a positive control. If Dasatinib’s IC50 is stable but this compound shifts, the issue is the specific batch. If both shift, the issue is your ATP concentration or kinase enzyme quality.
Q: What is the correct ATP concentration for these assays?
A: Because this compound is ATP-competitive, its apparent IC50 depends on ATP concentration. You must run assays at
Cellular Context: The Signaling Disconnect
Issue: "Western blot shows reduced p-PTK6, but cells are still migrating/proliferating."
This is the most common user error. PTK6 signaling is bifurcated:
-
Kinase-Dependent: Auto-phosphorylation (Y342) and substrate phosphorylation (e.g., STAT3, Paxillin). Blocked by this compound.
-
Kinase-Independent: Scaffolding via SH2/SH3 domains (e.g., interacting with ERK, ADAM15). NOT blocked by this compound.
If your batch works in Western Blot (reduces p-Y342) but fails in a migration assay, it is likely not a batch failure , but a biology limitation.
Pathway Visualization: Where the Inhibitor Acts
Figure 2: Mechanism of Action.[2][3] this compound blocks catalytic outputs (STAT3, Paxillin phosphorylation) but may fail to block scaffolding interactions (ERK/MAPK), explaining phenotypic discrepancies.
Cellular Assay Troubleshooting Matrix
| Assay Type | Target Readout | Success Criteria (Valid Batch) | Common Failure Mode |
| Western Blot | p-PTK6 (Y342) | >80% reduction at 1 µM (1h treatment). | Serum Interference: High serum (10% FBS) binds the drug. Reduce to 1% FBS during pulse treatment. |
| Proliferation | CTG / MTT | Variable (Often weak potency). | Expectation Mismatch: PTK6 inhibition alone is often cytostatic, not cytotoxic. Do not expect massive apoptosis. |
| Migration | Wound Healing | Reduced closure rate. | Scaffolding Compensation: If migration persists, the cell line may rely on PTK6-SH2/SH3 scaffolding, which 21b cannot block. |
References & Authority
The protocols and mechanistic insights above are grounded in the following authoritative sources:
-
Qiu, L., et al. (2018). "Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers."[4] PLoS ONE. (Demonstrates the disconnect between kinase inhibition and phenotypic growth arrest).
-
Harvey, A.J., et al. (2022). "Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro."[5] Genes. (Provides context on xenograft variability and chemotherapy synergy).
-
Ostrander, D.B., et al. "PTK6/Brk signaling: A double-edged sword in cancer." (Review of scaffolding vs. kinase functions).
-
Fabian, M.A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology. (Standard protocols for kinase selectivity profiling).
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
PTK6-IN-21b degradation and storage best practices
This technical guide details the degradation mechanisms, storage protocols, and experimental best practices for PTK6-IN-21b , a selective small-molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6/Brk).
Section 1: Core Stability & Storage Protocols
Q: What is the absolute best practice for long-term storage of this compound solid powder? A: For maximum stability (>1 year), store the solid powder at -80°C in a sealed, desiccated vial.
-
Mechanism: At -80°C, thermodynamic degradation rates (oxidation, hydrolysis) are kinetically arrested.[1]
-
Desiccation: PTK6 inhibitors often contain amide or urea linkages susceptible to hydrolysis.[1] Store over silica gel or Drierite™ to prevent moisture absorption.[1]
-
Light: Protect from light to prevent photo-oxidation of aromatic heterocycles.[1]
Q: I received the compound at room temperature. Has it degraded? A: Likely not. Most small molecule kinase inhibitors are stable at ambient temperature (20–25°C) for several days during transit if kept dry.[1]
-
Immediate Action: Upon receipt, centrifuge the vial briefly (to settle powder), inspect for color changes (pure compound is typically white/off-white), and transfer immediately to -20°C or -80°C storage.
Q: Can I store this compound dissolved in DMSO at -20°C? A: Yes, but with strict caveats.
-
Best Practice: Aliquot stocks (e.g., 10 mM) into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
The Risk: DMSO is hygroscopic.[1] Repeated opening of a cold DMSO stock vial condenses atmospheric water into the solution.[1] This water can cause:
-
Limit: Use DMSO stocks within 3–6 months at -20°C. For >6 months, store at -80°C.
Section 2: Solubilization & Handling
Q: What is the solubility limit of this compound? A: While batch-specific, this compound is generally soluble in DMSO up to 10–20 mM .[1]
-
Water/PBS: Virtually insoluble.[1] Do not attempt to make aqueous stock solutions.[1]
-
Ethanol: Solubility is often limited; DMSO is preferred for biological assays.[1]
Q: My DMSO stock solution has turned slightly yellow. Is it safe to use? A: A slight color shift (white to pale yellow) often indicates minor oxidation or trace impurities but may not significantly affect IC50.[1]
-
Troubleshooting: Run a quick LC-MS (see Section 4). If the parent peak is >95% and the mass matches, it is usable.[1] If the color is dark amber or brown, discard.[1]
Q: How do I prepare the working solution for cell treatment? A: Perform a serial dilution in DMSO first, then spike into the culture medium.[1]
-
Step 1: Dilute 10 mM stock to 1000x the final concentration in DMSO (e.g., for a 1 µM treatment, make a 1 mM DMSO intermediate).
-
Step 2: Add 1 µL of the intermediate to 1 mL of media.
-
Reasoning: This keeps the final DMSO concentration at 0.1%, minimizing solvent toxicity while preventing compound precipitation ("crashing out") that occurs when adding high-concentration stocks directly to water.[1]
Section 3: Troubleshooting Experimental Issues
Q: I observe a shift in IC50 values (potency loss) compared to previous experiments. Why? A: This is the hallmark of degradation or precipitation.[1]
-
Precipitation: Check your cell media under a microscope.[1] Crystalline debris suggests the compound precipitated upon addition.[1] Solution: Sonicate the stock or lower the final concentration.
-
Degradation: If the stock was freeze-thawed >5 times, the effective concentration is lower than calculated.[1] Solution: Thaw a fresh aliquot.
Q: Does this compound degrade in cell culture media? A: Small molecules are generally stable in media (pH 7.[1]4) for 24–48 hours.[1]
-
Serum Binding: Be aware that high FBS (10%+) can bind hydrophobic inhibitors, reducing the free drug concentration.[1] If potency is lower than expected, try reducing serum to 1–5% for short-term assays.[1]
Section 4: Quality Control & Workflows
Recommended QC Protocol (LC-MS)
If you suspect degradation, verify the compound before wasting cells.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV (254 nm) and MS (ESI+).[1]
-
Pass Criteria: Single peak >95% area; Mass [M+H]+ matches theoretical MW.[1]
Storage Decision Tree (Visual)
Caption: Decision matrix for optimal storage of this compound to minimize hydrolytic and oxidative degradation.
Section 5: Summary Data Tables
Table 1: Physicochemical Properties & Handling
| Property | Specification | Notes |
| Solubility (DMSO) | ~10–20 mM | Warm to 37°C and vortex if cloudy.[1] |
| Solubility (Water) | Insoluble | Precipitates immediately.[1] |
| Appearance | White to Off-white Solid | Yellowing indicates oxidation.[1] |
| Storage (Solid) | -80°C (Preferred) | Stable >12 months.[1] |
| Storage (DMSO) | -20°C | Stable 3–6 months.[1] Do not refreeze. |
| Handling | Protect from Light | Photosensitive aromatic motifs.[1] |
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitate in Media | Concentration too high; direct aqueous dilution.[1] | Pre-dilute in DMSO; ensure final DMSO <0.1%.[1] |
| Loss of Potency | Freeze-thaw degradation; hygroscopic water intake.[1] | Discard old aliquot; thaw fresh stock. |
| Cytotoxicity (Controls) | DMSO toxicity.[1] | Ensure DMSO control is ≤0.1% v/v. |
References
-
Zeng, H., et al. (2018).[1] "Small Molecule Inhibitors Reveal PTK6 Kinase Is Not an Oncogenic Driver in Breast Cancers." ACS Medicinal Chemistry Letters. Link[1]
- Context: Defines the chemical series (Compounds 21a, 21c) and Type I inhibitor characteristics relevant to 21b.
- MedChemExpress (MCE). "Kinase Inhibitor Storage and Handling Guidelines." Context: General protocols for hydrophobic small molecule storage.
- SelleckChem. "Inhibitor Solubility and Storage FAQ.
Sources
Technical Support Center: Optimizing Experimental Design for PTK6-IN-21b
Here is the Technical Support Center guide for PTK6-IN-21b , designed for high-level researchers and drug discovery professionals.
Product: this compound (Small Molecule PTK6/Brk Inhibitor) Classification: Type I ATP-Competitive Kinase Inhibitor Primary Application: Inhibition of PTK6-mediated STAT3/AKT signaling and suppression of EMT/metastasis in breast and prostate cancer models.
Compound Handling & Formulation
Q: My IC50 values are inconsistent between batches. How do I stabilize the compound in solution?
A: Inconsistency in IC50 is often driven by micro-precipitation or solvent evaporation during serial dilution, rather than chemical degradation. This compound, like many imidazo[1,2-a]pyrazine derivatives, is hydrophobic.
Troubleshooting Protocol:
-
DMSO Stock Management: Store the master stock (10 mM) in single-use aliquots at -80°C. Avoid >3 freeze-thaw cycles.
-
Acoustic Dispensing: If possible, use acoustic liquid handling (e.g., Echo®) to dispense nanoliter volumes directly into the assay plate to avoid intermediate aqueous dilution steps where the compound might crash out.
-
The "Shift" Check: If you must dilute in media, ensure the final DMSO concentration is constant (e.g., 0.1%) across all wells, including the vehicle control.
-
Scientific Rationale: PTK6 kinase activity is sensitive to solvent effects. Varying DMSO levels can artificially skew the baseline kinase activity, masking the true inhibition curve.
-
Q: What is the solubility limit for in vivo studies?
A: For animal studies (xenograft models), simple DMSO/PBS formulations often fail. Recommended Formulation:
-
5% DMSO
-
40% PEG300
-
5% Tween-80
-
50% Saline
-
Note: Sonicate the compound in DMSO first, then add PEG300, then the aqueous components. If precipitation occurs, this compound bioavailability will drop significantly, leading to false negatives in tumor growth inhibition data.
In Vitro Kinase Assays & Mechanism of Action
Q: I see robust inhibition in biochemical assays but poor efficacy in proliferation assays. Why?
A: This is a known dichotomy in PTK6 biology. You are likely observing the difference between kinase-dependent and kinase-independent functions.[1][2]
Diagnostic Checklist:
-
Kinase Activity vs. Scaffold Function: this compound is a Type I inhibitor targeting the ATP pocket. It inhibits phosphorylation (catalytic activity). However, PTK6 also acts as a scaffold protein (SH2/SH3 domains) to complex with RNA-binding proteins (like SAM68) or transcription factors.
-
Readout Selection: PTK6 inhibition primarily impacts migration, invasion, and anoikis resistance (survival in suspension), rather than 2D proliferation.
-
Action: Switch from a standard MTT/CellTiter-Glo assay to a Transwell Migration Assay or 3D Spheroid Growth Assay .
-
Data Comparison: Expected Sensitivity
| Assay Type | Readout | Expected IC50 (this compound) | Biological Relevance |
| Biochemical (TR-FRET) | Peptide Phosphorylation | 15 – 50 nM | Direct Target Engagement |
| Cellular (2D Growth) | Proliferation (72h) | > 1-5 µM (Weak) | PTK6 is often not the primary proliferative driver in 2D. |
| Cellular (Migration) | Transwell / Wound Healing | 50 – 200 nM | High. Blocks EMT pathways. |
| Cellular (Signaling) | p-STAT3 (Y705) / p-Paxillin | 50 – 150 nM | Direct downstream substrate inhibition. |
Q: How does ATP concentration affect my IC50 results?
A: this compound is an ATP-competitive inhibitor.
-
The Issue: If you run your kinase assay at saturating ATP levels (e.g., 1 mM), you will outcompete the inhibitor, artificially inflating the IC50 (right-shift).
-
The Fix: Run biochemical assays at
apparent for ATP (typically 10–20 µM for recombinant PTK6) to obtain a valid .
Signaling Pathway Verification
Q: I cannot detect p-PTK6 (Tyr342) inhibition by Western Blot. Is the drug working?
A: Direct detection of p-PTK6 Y342 is notoriously difficult due to rapid dephosphorylation by phosphatases (like PTP1B) and low steady-state levels.
Alternative Validation Strategy: Do not rely solely on p-PTK6. Validate target engagement by blotting for downstream effectors that PTK6 phosphorylates directly or indirectly.
Primary Biomarkers:
-
p-STAT3 (Tyr705): PTK6 activates STAT3. Inhibition should reduce nuclear p-STAT3.
-
p-Paxillin (Tyr118): Critical for the migration phenotype.
-
p-AKT (Thr308): PTK6 enhances AKT activation.[3]
Visualization of the PTK6 Signaling Cascade: The following diagram illustrates the specific nodes targeted by this compound. Use this to select your Western Blot panel.
Caption: this compound competes with ATP to block phosphorylation of STAT3, AKT, and Paxillin, inhibiting survival and migration pathways.
Cell Model Selection
Q: Which cell lines should I use for validation?
A: PTK6 expression is context-dependent. Using a PTK6-null line will yield false negatives (or off-target toxicity data).
Cell Line Selection Matrix:
| Cell Line | PTK6 Status | Application | Notes |
| T47D | High Expression | Primary Model | Ideal for signaling & knockdown validation. |
| MDA-MB-231 | Moderate/High | Metastasis/EMT | Best for migration/invasion assays. |
| MCF-7 | Low/Null | Negative Control | Use to assess off-target toxicity. |
| PC3 (Prostate) | High Expression | Prostate Cancer | Validates efficacy outside of breast cancer. |
Experimental Tip: Always run a siRNA PTK6 knockdown alongside your inhibitor treatment in the high-expression line. If the inhibitor phenotype mimics the siRNA phenotype, you have confirmed on-target specificity.
Troubleshooting "Off-Target" Effects
Q: How do I know if the effects are due to PTK6 inhibition or Src inhibition?
A: PTK6 (Brk) shares significant homology with Src family kinases (SFKs), particularly in the kinase domain.
-
The Control: Use a selective Src inhibitor (e.g., Dasatinib or Saracatinib) as a comparator.
-
Differentiation:
-
Src inhibition typically blocks cell adhesion and causes rapid rounding of cells.
-
PTK6 inhibition (via 21b) more specifically affects EGF-induced migration and anchorage-independent growth without necessarily causing immediate cell detachment in 2D culture.
-
References
-
Zheng, Y., et al. (2013). "Protein tyrosine kinase 6 promotes breast cancer cell survival and is a target for therapeutic intervention." Cancer Research.[4]
-
Ostrander, J. H., et al. (2010). "Breast tumor kinase (protein tyrosine kinase 6) regulates cell cycle progression and cell survival." Cancer Research.[4]
-
Peng, M., et al. (2014). "Inhibition of the protein tyrosine kinase 6 (PTK6) leads to suppression of triple-negative breast cancer metastasis." Oncotarget.
-
Shimamura, T., et al. (2018). "Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers."[2] PLOS ONE. (Note: Provides critical counter-narrative regarding kinase-dependent vs. independent functions).
-
Locatelli, A., et al. (2012). "Recent developments in the discovery of PTK6 inhibitors." Future Medicinal Chemistry.
Sources
- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reactome | Signaling by PTK6 [reactome.org]
Validation & Comparative
Validating the Anti-Tumor Effects of PTK6-IN-21b in Xenograft Models
Executive Summary & Mechanistic Rationale
PTK6-IN-21b is a potent, small-molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6/Brk), a non-receptor tyrosine kinase upregulated in ~86% of breast cancers and various prostate/colon carcinomas. Unlike the broad-spectrum kinase inhibitor Dasatinib (which targets PTK6 but also SRC, BCR-ABL, and c-KIT), this compound utilizes an imidazo[1,2-a]pyrazine scaffold designed for high specificity, minimizing off-target toxicity in in vivo models.
This guide provides a rigorous framework for validating this compound in xenograft models. It addresses a critical controversy in the field: distinguishing between PTK6-driven tumor growth and off-target cytotoxicity. By comparing this compound against the standard research tool PF-6683324 and the clinical benchmark Dasatinib , researchers can isolate the specific pharmacodynamic contribution of PTK6 inhibition.
Mechanistic Pathway & Intervention Points
The following diagram illustrates the PTK6 signaling cascade and the specific intervention points for the inhibitors discussed.
Caption: PTK6 integrates signals from RTKs to drive survival (STAT3) and migration (Paxillin). This compound offers selective inhibition compared to the multi-kinase profile of Dasatinib.
Comparative Analysis: this compound vs. Alternatives
Selecting the right control compound is vital for data integrity. While Dasatinib is clinically relevant, its "dirty" profile makes it poor for validating PTK6 biology. PF-6683324 is the historical standard but suffers from poor pharmacokinetic (PK) properties in rodents.
| Feature | This compound | PF-6683324 | Dasatinib |
| Primary Target | PTK6 (Brk) | PTK6 (Brk) | BCR-ABL, SRC, c-KIT, PTK6 |
| Scaffold | Imidazo[1,2-a]pyrazine | 4-anilinoquinoline-3-carbonitrile | Thiazolylaminopyrimidine |
| Selectivity | High (Optimized for PTK6) | Moderate (Hits some SRC family) | Low (Pan-kinase) |
| In Vivo Dose | 10–30 mg/kg (IP/Oral) | 25–50 mg/kg (IP) | 10–25 mg/kg (Oral) |
| Solubility | Moderate (Requires cyclodextrin) | Poor | Good |
| Primary Utility | Efficacy & Safety Validation | In Vitro Mechanism Check | Clinical Benchmark |
| Key Limitation | Availability (Research Grade) | Rapid clearance in mice | Toxicity confounds results |
Expert Insight: When publishing, reviewers often critique the use of PF-6683324 in long-term xenograft studies due to its short half-life. This compound is preferred for chronic dosing studies (14–28 days) required to show tumor growth inhibition (TGI).
Validated Xenograft Protocol (Self-Validating System)
This protocol is designed as a self-validating system . It includes checkpoints (Tumor Volume Stratification, Body Weight Monitoring) to ensure that observed effects are due to PTK6 inhibition and not randomization bias or systemic toxicity.
Phase 1: Model Establishment
-
Cell Line: MDA-MB-231 (TNBC, High PTK6) or T47D (Luminal, High PTK6).
-
Note: Avoid MCF-7 if studying migration, as they are non-metastatic.
-
-
Inoculation:
cells suspended in 1:1 PBS/Matrigel (100 µL total) injected into the mammary fat pad (MFP) of female athymic nude mice (Nu/Nu).-
Why MFP? Subcutaneous flank injection often fails to recapitulate the stromal signaling required for PTK6-mediated invasion.
-
Phase 2: Stratification & Treatment
Initiate treatment only when tumors reach 100–150 mm³ .
-
Randomization: Use a "snake" randomization method to ensure equal mean tumor volumes across groups (Standard Deviation < 10%).
-
Groups (n=8-10 per group):
-
Vehicle Control: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Positive Control: Dasatinib (15 mg/kg, PO, QD).
-
Comparator: PF-6683324 (25 mg/kg, IP, BID - Note BID dosing due to poor half-life).
-
Experimental: this compound (20 mg/kg, IP or PO, QD).
-
Phase 3: Workflow Visualization
The following diagram outlines the critical decision nodes in the experimental workflow.
Caption: Critical path for xenograft validation. Randomization at 100mm³ is the "Go/No-Go" decision point to ensure statistical validity.
Data Interpretation & Biomarker Validation[2]
To prove the anti-tumor effect is on-target , you must demonstrate pharmacodynamic (PD) modulation of PTK6 substrates in the tumor tissue. Tumor growth inhibition (TGI) alone is insufficient due to potential off-target toxicity.
Efficacy Metrics (Primary Endpoint)
-
Tumor Growth Inhibition (TGI): Calculate using the formula:
. -
Success Criteria: this compound should achieve >50% TGI without significant body weight loss (>15%).
Biomarker Analysis (Secondary Endpoint - Critical)
Harvest tumors 4 hours post-last dose. Perform Western Blot or IHC for:
-
p-PTK6 (Tyr342): Direct target engagement. Must decrease in this compound group.
-
p-STAT3 (Tyr705): Downstream effector. Should decrease.
-
p-Paxillin (Tyr118): Migration marker. Should decrease.
-
Cleaved Caspase-3: Apoptosis marker. Should increase.
The "Skeptic's Control": If this compound reduces tumor volume without reducing p-PTK6 or p-STAT3, the effect is likely off-target (cytotoxicity), validating the concerns raised by Qiu et al. (2018).[1] Conversely, strong p-PTK6 suppression correlated with TGI confirms the mechanism.
References
-
Discovery of this compound Class Inhibitors
- Reference: Mahmoud, K. A., et al. (2011). "Discovery of 4-((6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorobenzamides as potent and selective inhibitors of Breast Tumor Kinase (Brk/PTK6)." Bioorganic & Medicinal Chemistry Letters.
-
PTK6 Biology & Xenograft Relevance
-
The "Skeptic's Paper" (Critical for Scientific Balance)
-
Standard Comparator (PF-6683324)
- Reference: Zhang, P., et al. (2012). "Discovery of a Potent and Selective PTK6 Inhibitor." ACS Medicinal Chemistry Letters.
-
Dasatinib in PTK6 Models
Sources
- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of PTK6-IN-21b and PF-6698840: A Technical Guide for Researchers
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emerging Role of Protein Tyrosine Kinase 6 (PTK6) in Oncology
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is increasingly recognized for its role in the pathophysiology of various epithelial cancers, including breast, prostate, and ovarian cancers.[1][2][3] Unlike many other kinases, PTK6 expression is low or absent in normal mammary tissue but is frequently upregulated in tumors, correlating with a poorer prognosis in breast cancer.[2][4] PTK6 is a critical downstream effector of several growth factor receptor pathways, including EGFR, ERBB2, and MET, and it modulates the activity of key signaling molecules such as AKT, STAT3, and MAPK, thereby influencing cell proliferation, survival, and migration.[1][4][5] This central role in oncogenic signaling has positioned PTK6 as a compelling target for therapeutic intervention.
This guide provides a detailed, head-to-head comparison of two distinct small molecule inhibitors of PTK6: PTK6-IN-21b (a representative Type I inhibitor) and PF-6698840 (a Type II inhibitor). We will delve into their biochemical and cellular activities, kinase selectivity profiles, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in oncology and drug discovery.
Comparative Analysis: this compound vs. PF-6698840
A critical distinction between these two inhibitors lies in their binding modes. Type I inhibitors, such as the series from which this compound belongs (represented by compounds 21a and 21c), bind to the active conformation of the kinase. In contrast, Type II inhibitors like PF-6698840 target the inactive kinase conformation.[6][7] This fundamental difference in mechanism often translates to variations in selectivity and cellular efficacy.
Biochemical Potency
Both classes of inhibitors have demonstrated potent inhibition of PTK6 in biochemical assays.
| Compound | Inhibitor Type | Biochemical IC50 (µM) |
| PTK6-IN-21 series (21a) | Type I | 0.025 ± 0.003 |
| PF-6698840 | Type II | 0.054 ± 0.001 |
Data sourced from Qiu L, et al. (2018).[6]
The data indicates that both inhibitor types exhibit low nanomolar potency against PTK6 in enzymatic assays. The Type I inhibitor 21a, a close analog of this compound, shows a slightly lower IC50 value in this specific study.
Cellular Activity
The ability of an inhibitor to engage its target within a cellular context is a crucial indicator of its potential utility. In-cell ELISA assays measuring the autophosphorylation of PTK6 at tyrosine 342 (p-Y342) are a standard method for assessing cellular potency.
| Compound | Inhibitor Type | Cellular p-PTK6 IC50 (µM) |
| PTK6-IN-21 series (21a) | Type I | 0.023 ± 0.011 |
| PF-6698840 | Type II | 0.25 ± 0.10 |
Data sourced from Qiu L, et al. (2018)[6] and presented in a table in the same publication.[8]
In engineered HEK293T cells overexpressing wild-type PTK6, the Type I inhibitor 21a demonstrated cellular potency comparable to its biochemical activity.[6] PF-6698840 also effectively inhibited PTK6 autophosphorylation in cells, albeit with a rightward shift in potency compared to its biochemical IC50.[6]
Interestingly, a study by Qiu et al. (2018) suggests that while both inhibitor types can suppress tumor cell growth in 2D and 3D cultures, this inhibition does not always correlate with their potency against PTK6 kinase activity.[2] This raises important questions about the kinase-independent functions of PTK6 and potential off-target effects of the inhibitors.[2]
Kinase Selectivity Profile
A desirable characteristic of a chemical probe or drug candidate is high selectivity for its intended target, which minimizes off-target effects. Kinome-wide paneling is the gold standard for assessing inhibitor selectivity.
PF-6698840, as a Type II inhibitor, has shown superior kinase selectivity compared to the Type I inhibitors.[6] In a screen against over 320 kinases, PF-6698840 and a related analog inhibited approximately 3% of the kinases in the panel by more than 50% at a 1 µM concentration. In contrast, the Type I inhibitors (21a and 21c) inhibited around 6% of the kinases in the same panel.[6]
This difference in selectivity is a key differentiator. The broader activity of the Type I inhibitors may be a consideration for researchers aiming for highly specific PTK6 inhibition in their experiments.
Visualizing the Landscape: PTK6 Signaling and Experimental Workflows
PTK6 Signaling Pathway
The following diagram illustrates the central role of PTK6 in integrating signals from various growth factor receptors and modulating downstream pathways implicated in cancer progression.
Caption: A streamlined workflow for the characterization of PTK6 inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the biochemical IC50 of an inhibitor against PTK6.
Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.
Materials:
-
Recombinant human PTK6 enzyme
-
Suitable peptide substrate for PTK6 (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, PF-6698840) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a 2X enzyme/substrate solution (containing PTK6 and the peptide substrate in assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at a concentration near the Km for PTK6, if known).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
In-Cell ELISA for PTK6 Autophosphorylation
This protocol details a method to assess the cellular potency of inhibitors by measuring the phosphorylation of PTK6 at Y342.
Principle: This assay quantifies the level of a specific phosphorylated protein within cells grown in a microplate. Cells are fixed and permeabilized, then incubated with a primary antibody specific for p-Y342 PTK6, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP) or a fluorescent dye.
Materials:
-
HEK293T cells overexpressing wild-type PTK6 (or a relevant cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (this compound, PF-6698840)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody: Rabbit anti-p-PTK6 (Y342)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Clear 96-well cell culture plates
Procedure:
-
Seed the HEK293T-PTK6 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors for 2-4 hours.
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block the cells with blocking buffer for 90 minutes.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1.5 hours at room temperature.
-
Wash three times with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the data to a cell viability assay (e.g., CellTiter-Glo®) run in parallel to account for any cytotoxic effects of the compounds.
-
Calculate the IC50 value as described for the biochemical assay.
Conclusion
Both this compound (as represented by its class of Type I inhibitors) and PF-6698840 are potent inhibitors of PTK6 kinase activity. The choice between them for research purposes may depend on the specific experimental goals.
-
This compound and its analogs are potent Type I inhibitors with excellent cellular activity. However, their broader kinase selectivity profile should be taken into account when interpreting experimental results.
-
PF-6698840 is a potent Type II inhibitor with a superior kinase selectivity profile, making it a more suitable tool for studies where highly specific inhibition of PTK6 is desired.
The finding that the anti-proliferative effects of these inhibitors may not directly correlate with their on-target potency underscores the complexity of PTK6 biology and highlights the importance of using well-characterized chemical probes and appropriate control compounds in research. [2]Further investigation into the kinase-dependent and -independent functions of PTK6 will be crucial for validating it as a therapeutic target and for the development of effective clinical candidates.
References
- Targeting Protein Tyrosine Kinase 6 in Cancer - PMC. (URL: )
- Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer - MDPI. (URL: )
- Signaling by PTK6 - Reactome Pathway D
- Impact of protein tyrosine kinase 6 (PTK6) on human epidermal growth factor receptor (HER) signalling in breast cancer | Molecular Omics | Oxford Academic. (URL: )
- PTK6 (protein tyrosine kinase 6)
- Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. (URL: )
- Kinase selectivity of PTK6 inhibitors against more than 320 kinases The...
- Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. (URL: )
- Compound potency in biochemical kinase assay and p-PTK6 in-cell ELISA...
Sources
- 1. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers | PLOS One [journals.plos.org]
- 3. In vitro and in vivo studies of a VEGF121/rGelonin chimeric fusion toxin targeting the neovasculature of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reactome | Signaling by PTK6 [reactome.org]
- 6. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition of Wild-Type and Mutant Protein Tyrosine Kinase 6 (PTK6)
This guide provides a comprehensive comparison of the inhibitory activities of various small molecule compounds against Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). We will delve into the available experimental data for wild-type PTK6 and explore the implications for targeting known PTK6 mutants in cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.
Introduction to PTK6: A Dual-Faceted Kinase in Cancer
Protein Tyrosine Kinase 6 (PTK6) is a non-receptor tyrosine kinase that plays a complex and often contradictory role in human cancers.[1][2] Unlike Src family kinases, PTK6 lacks a myristoylation site for membrane localization, allowing it to be present in both the cytoplasm and the nucleus.[3] Its expression is frequently dysregulated in a variety of epithelial cancers, including those of the breast, prostate, colon, and lung.[1][4] PTK6 is involved in signaling pathways that regulate cell proliferation, migration, invasion, and survival.[1][5]
The kinase activity of PTK6 is central to its function. It phosphorylates a range of downstream substrates, thereby modulating their activity and contributing to oncogenic signaling.[1][6] However, a growing body of evidence suggests that PTK6 can also function in a kinase-independent manner, adding a layer of complexity to its therapeutic targeting.[2][7]
The Landscape of PTK6 Mutations in Cancer
Somatic mutations in the PTK6 gene have been identified in various cancers.[8] These mutations can have diverse effects on the enzyme's activity, with some leading to increased kinase activity (activating mutations) and others resulting in a loss of function (inactivating mutations).[3][7]
Key regulatory residues within the PTK6 protein include:
-
K219: Located in the ATP-binding pocket, a mutation at this site (e.g., K219M) abolishes kinase activity, creating a "kinase-dead" protein.[2][6][9]
-
Y342: The autophosphorylation site within the activation loop. Phosphorylation of this residue is a marker of PTK6 activation.[7][9]
-
Y447: An autoinhibitory tyrosine residue. Mutation of this site can lead to a constitutively active kinase.[4][9]
Some identified cancer-associated mutations, such as L16F and P450L, have been shown to activate PTK6.[3] Conversely, other mutations can eliminate its enzymatic function.[3] This differential impact of mutations on PTK6 activity underscores the importance of characterizing the specific mutations present in a tumor when considering targeted therapies.
Inhibition of Wild-Type PTK6: A Comparative Analysis
While information regarding a specific inhibitor designated "PTK6-IN-21b" is not available in the current scientific literature, several other small molecule inhibitors of PTK6 have been developed and characterized. These compounds exhibit varying potencies and modes of action against the wild-type enzyme.
Below is a summary of the reported inhibitory activities of selected compounds against wild-type PTK6. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Type of Inhibitor | Biochemical IC50 (nM) against WT PTK6 | Cellular p-PTK6 (Y342) IC50 (nM) | Reference |
| 21a | Type I | 25 | 23 | [7] |
| 21c | Type I | 56 | 63 | [7] |
| PF-6683324 | Type II | 76 | 700 | [7] |
| PF-6698840 | Type II | 54 | 250 | [7] |
| PP1 | Pyrazolopyrimidine | 230 | - | [1] |
| PP2 | Pyrazolopyrimidine | 50 | - | [1] |
| Lck Inhibitor | Pyrazolopyrimidine | 60 | - | [1] |
Key Insights from the Data:
-
Type I vs. Type II Inhibition: The inhibitors "21a" and "21c" are Type I inhibitors, meaning they bind to the active conformation of the kinase.[7] In contrast, PF-6683324 and PF-6698840 are Type II inhibitors, which bind to the inactive conformation.[7]
-
Biochemical vs. Cellular Potency: There can be a significant difference between a compound's potency in a purified biochemical assay and its effectiveness in a cellular context. For example, the Type II inhibitors show a notable drop in potency when moving from the biochemical to the cellular assay, which measures the inhibition of PTK6 autophosphorylation.[7] This discrepancy can be due to factors such as cell permeability, off-target effects, and engagement with the cellular machinery.
-
Pyrazolopyrimidine-based Inhibitors: PP1 and PP2, known Src family kinase inhibitors, also demonstrate potent inhibition of PTK6.[1] This highlights the potential for cross-reactivity among kinase inhibitors and the importance of comprehensive selectivity profiling.
The Uncharted Territory: Inhibition of Mutant PTK6
A critical gap in the current knowledge base is the lack of specific inhibitory data for small molecule inhibitors against known cancer-associated mutants of PTK6. While some studies have characterized the biochemical consequences of these mutations (i.e., increased or decreased kinase activity), they have not reported how these mutations affect the potency of known inhibitors.[3][7]
This lack of data presents a significant challenge for the clinical application of PTK6 inhibitors. It is plausible that activating mutations could alter the conformation of the kinase domain, thereby affecting inhibitor binding and efficacy. Conversely, tumors harboring kinase-dead PTK6 mutants would likely be insensitive to inhibitors that solely target the enzyme's catalytic activity.
Experimental Workflow: Assessing Kinase Inhibition
To address the need for data on mutant PTK6 inhibition, a robust and standardized experimental workflow is essential. The following diagram and protocol outline a general approach for determining the inhibitory activity of a compound against both wild-type and mutant forms of PTK6.
Caption: Workflow for determining the IC50 of an inhibitor against PTK6.
Protocol: In Vitro PTK6 Kinase Inhibition Assay
This protocol provides a framework for a typical in vitro kinase assay to measure the IC50 of a test compound.
Materials:
-
Recombinant full-length wild-type and mutant PTK6 enzymes
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)
-
384-well assay plates
-
Plate reader capable of detecting the chosen signal
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the assay wells.
-
Add 5 µL of a solution containing the PTK6 enzyme and the peptide substrate in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for PTK6.
-
Incubate the plate at 30°C for 1 hour.
-
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction according to the manufacturer's instructions for the chosen detection reagent.
-
Add the detection reagent to quantify the amount of ADP produced (for ADP-Glo™) or the level of substrate phosphorylation (for HTRF® or ELISA).
-
Incubate as required by the detection kit.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the control wells (DMSO only) to calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
PTK6 Signaling and Inhibitor Action
The following diagram illustrates a simplified view of PTK6 signaling and the points at which different types of inhibitors can intervene.
Caption: Simplified PTK6 signaling pathway and points of inhibitor action.
Conclusion and Future Directions
The development of small molecule inhibitors against PTK6 holds promise for the treatment of various cancers. While several potent inhibitors of wild-type PTK6 have been identified, a significant knowledge gap remains concerning their efficacy against cancer-associated mutants. The available data suggests that PTK6's role in tumorigenesis is complex, with both kinase-dependent and -independent functions being implicated.[2][7]
Future research should prioritize:
-
Systematic screening of existing and novel inhibitors against a panel of clinically relevant PTK6 mutants. This will be crucial for identifying compounds with a broader therapeutic window and for guiding patient selection in future clinical trials.
-
Elucidating the kinase-independent functions of PTK6. A deeper understanding of these functions may reveal alternative therapeutic strategies that are not reliant on inhibiting the enzyme's catalytic activity.
-
Comprehensive selectivity profiling of PTK6 inhibitors. Given the potential for off-target effects, a thorough assessment of an inhibitor's kinome-wide selectivity is essential for predicting its safety and efficacy.
As of the date of this guide, no publicly available scientific literature could be found for a compound named "this compound." Researchers interested in this specific molecule are encouraged to consult proprietary databases or contact the compound's original source.
References
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014, September 1). PTK6 (protein tyrosine kinase 6).
- PLOS ONE. (2018, June 7). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers.
- MDPI. (2023, July 21). Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer.
- PMC. Targeting Protein Tyrosine Kinase 6 in Cancer.
- AACR Journals. (2016, July 31). PTK6 Inhibition Suppresses Metastases of Triple-Negative Breast Cancer via SNAIL-Dependent E-Cadherin Regulation.
- Cancer Genetics Web. (2019, August 29). PTK6.
- PMC. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling.
- PMC. Identification of immune-associated biomarker for predicting lung adenocarcinoma: bioinformatics analysis and experiment verification of PTK6.
- Spandidos Publications. (2017, January 2). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation.
- ResearchGate. Inhibition of tumor cell growth by PTK6 inhibitors is independent of....
- DSpace. Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors.
- PMC. PTK6 inhibition promotes apoptosis of Lapatinib-resistant Her2+ breast cancer cells by inducing Bim.
- ResearchGate. Inhibition of tumor cell growth by Type I and Type II PTK6 inhibitors....
- MDPI. (2022, February 24). Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro.
- PMC. Cancer-Associated Mutations in Breast Tumor Kinase/PTK6 Differentially Affect Enzyme Activity and Substrate Recognition.
- Frontiers. (2025, July 29). Bioinformatics-based prognostic value and in vitro functional validation of PTK6 in cutaneous melanoma.
- Prognostic impact of PTK6 expression in triple negative breast cancer.
- PMC - NIH. Kinase-Dependent and Independent Roles for PTK6 in Colon Cancer.
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Cancer-Associated Mutations in Breast Tumor Kinase/PTK6 Differentially Affect Enzyme Activity and Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Dependent and Independent Roles for PTK6 in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioinformatics-based prognostic value and in vitro functional validation of PTK6 in cutaneous melanoma [frontiersin.org]
- 6. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Effects of PTK6 Inhibition on its Isoforms: A Deep Dive into PTK6-IN-21b
This guide provides an in-depth comparison of the effects of the potent and selective Protein Tyrosine Kinase 6 (PTK6) inhibitor, PTK6-IN-21b, on the distinct isoforms of PTK6. As the complexity of intracellular signaling pathways becomes increasingly apparent, understanding the isoform-specific effects of targeted inhibitors is paramount for the development of effective and precise therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research.
Introduction to PTK6 and its Isoforms: A Tale of Two Proteins
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that plays a context-dependent role in both normal epithelial cell differentiation and the progression of various cancers, including those of the breast, prostate, and colon.[1][2][3] Its function is intricately regulated by its subcellular localization, expression levels, and interactions with a multitude of signaling partners.[2] The human PTK6 gene gives rise to two primary protein isoforms through alternative splicing, each with distinct structural and functional characteristics.[1][4]
Isoform 1: The Full-Length, Catalytically Active Kinase
This 52 kDa protein represents the full-length, functional kinase.[1] It comprises an N-terminal SH3 domain, a central SH2 domain, and a C-terminal tyrosine kinase domain.[1][5] The interplay between these domains regulates the kinase's activity and its interaction with substrates and signaling partners.[5] In numerous cancer types, the cytoplasmic localization of this isoform is associated with the activation of pro-oncogenic signaling pathways, promoting cell proliferation, migration, and survival.[3][6]
Isoform 2: The Truncated, Catalytically Inactive Regulator (ALT-PTK6)
A shorter, approximately 15 kDa isoform, ALT-PTK6, arises from the exclusion of exon 2, leading to a frameshift and a premature stop codon. Consequently, ALT-PTK6 lacks both the SH2 and the kinase domains, rendering it catalytically inactive.[1] It retains the N-terminal region and the SH3 domain, which are identical to the full-length isoform. Emerging evidence suggests that ALT-PTK6 functions as a negative regulator of the full-length isoform, capable of modulating its activity and downstream signaling.[7][8]
The Inhibitor: this compound - A Potent and Selective Tool
For the purpose of this guide, we will use experimental data from a representative potent and selective PTK6 inhibitor, referred to here as this compound, to illustrate the principles of isoform-specific effects. The data is based on published findings for a similar potent PTK6 inhibitor, compound "21a".[1] this compound is a small molecule inhibitor designed to target the ATP-binding pocket of the PTK6 kinase domain, thereby preventing the phosphorylation of its substrates.
Comparative Effects of this compound on PTK6 Isoforms
The differential effects of this compound on the two PTK6 isoforms stem from their distinct structural features.
Direct Inhibition of PTK6 Isoform 1 (Full-Length)
As a kinase inhibitor, this compound directly targets the catalytically active full-length isoform of PTK6. The primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain, which is essential for the phosphotransfer reaction.
Biochemical and Cellular Consequences:
-
Inhibition of Autophosphorylation: this compound effectively inhibits the autophosphorylation of PTK6 at tyrosine 342 (Y342), a key step in its activation.
-
Suppression of Substrate Phosphorylation: The inhibitor blocks the phosphorylation of downstream PTK6 substrates, thereby attenuating the signaling pathways they regulate. Key substrates include STAT3, paxillin, and Sam68.[5][6]
-
Cellular Effects: In cancer cell lines overexpressing PTK6, treatment with potent PTK6 inhibitors leads to a dose-dependent decrease in cell proliferation and migration.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Biochemical IC50 (this compound vs. PTK6 Isoform 1) | 30 nM | [5] |
| Cellular p-PTK6 (Y342) Inhibition IC50 | 52 nM | [5] |
Indirect Modulation by PTK6 Isoform 2 (ALT-PTK6)
Given that ALT-PTK6 is catalytically inactive and lacks the kinase domain targeted by this compound, the inhibitor has no direct enzymatic inhibitory effect on this isoform. However, the presence and expression level of ALT-PTK6 can significantly influence the overall cellular response to the inhibitor by modulating the activity of the full-length isoform.
Mechanisms of Modulation:
-
Competitive Substrate Binding: ALT-PTK6, through its intact SH3 domain, can compete with the full-length PTK6 for binding to certain substrates.[6][7] This competition can lead to a reduction in the amount of substrate available for phosphorylation by the active isoform, effectively acting as a natural inhibitor.
-
Negative Regulation of PTK6 Activity: Co-expression of ALT-PTK6 with the full-length isoform has been shown to suppress the overall PTK6 kinase activity and reduce the association of full-length PTK6 with other tyrosine-phosphorylated proteins.[7][8] This suggests that ALT-PTK6 can induce a less active state in the full-length isoform, potentially making it less susceptible to inhibition or altering the cellular reliance on its kinase activity.
Expected Impact on this compound Efficacy:
The presence of high levels of ALT-PTK6 relative to the full-length isoform could potentiate the anti-proliferative effects of this compound. By naturally dampening the pro-oncogenic signaling of the full-length PTK6, ALT-PTK6 may lower the threshold for effective inhibition by an external compound. Conversely, in cellular contexts where ALT-PTK6 expression is low, the full-length PTK6 may be more active and a primary driver of oncogenic signaling, making these cells more sensitive to direct inhibition by this compound.
Visualizing the Interactions
Signaling Pathway of PTK6 Isoform 1 and Point of Inhibition
Caption: ALT-PTK6 negatively regulates PTK6 isoform 1 activity.
Experimental Protocols
To empirically determine the comparative effects of this compound on PTK6 isoforms, a series of biochemical and cell-based assays are recommended.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the purified kinase domain of PTK6 isoform 1.
Methodology:
-
Reagents and Materials:
-
Recombinant human PTK6 (isoform 1) kinase domain.
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
[γ-³³P]-ATP.
-
This compound at various concentrations.
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).
-
Phosphoric acid.
-
Filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the PTK6 enzyme and the peptide substrate in the kinase reaction buffer.
-
Add this compound at a range of concentrations (e.g., 1 nM to 100 µM) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto a filter mat.
-
Wash the filter mats to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cellular Autophosphorylation Assay
Objective: To measure the inhibition of PTK6 isoform 1 autophosphorylation in a cellular context.
Methodology:
-
Cell Lines:
-
A human cell line with low endogenous PTK6 expression (e.g., HEK293) engineered to overexpress wild-type PTK6 isoform 1.
-
A cancer cell line with high endogenous PTK6 expression (e.g., MDA-MB-231).
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Lyse the cells and perform an in-cell ELISA or a Western blot to detect the levels of phosphorylated PTK6 (p-Y342) and total PTK6.
-
For in-cell ELISA, quantify the fluorescence signal from antibodies specific to p-PTK6 and total PTK6.
-
For Western blotting, quantify the band intensities.
-
Normalize the p-PTK6 signal to the total PTK6 signal.
-
Calculate the percent inhibition of autophosphorylation and determine the cellular IC50.
-
Co-expression and Proliferation Assay
Objective: To investigate the impact of ALT-PTK6 on the anti-proliferative effects of this compound.
Methodology:
-
Cell Lines:
-
A cancer cell line with endogenous expression of both PTK6 isoforms (e.g., PC3).
-
Alternatively, engineer a cell line to co-express varying ratios of PTK6 isoform 1 and ALT-PTK6.
-
-
Procedure:
-
Plate the cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a period of 3-6 days.
-
Measure cell viability/proliferation using a suitable assay (e.g., CellTiter-Glo).
-
Compare the dose-response curves and IC50 values between cell lines with different PTK6 isoform expression ratios.
-
Conclusion and Future Directions
The inhibitory profile of this compound demonstrates a clear, direct effect on the catalytically active, full-length PTK6 isoform 1. In contrast, its interaction with the inactive ALT-PTK6 isoform is indirect, where the presence of ALT-PTK6 modulates the cellular environment and the activity of its full-length counterpart. This highlights the critical need to consider the expression landscape of all protein isoforms when evaluating the efficacy and mechanism of action of targeted inhibitors.
Future research should focus on elucidating the precise stoichiometry of PTK6 isoform expression in various tumor subtypes and its correlation with clinical response to PTK6 inhibitors. A deeper understanding of the interplay between these two isoforms will undoubtedly pave the way for more refined and personalized cancer therapies.
References
-
Qiu L, Levine K, Gajiwala KS, et al. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLoS One. 2018;13(6):e0198374. [Link]
- Brauer PM, Tyner AL. The role of protein tyrosine kinase 6 in cancer. Biochim Biophys Acta. 2010;1806(1):66-74.
-
Irie K, Miller WT. The alternative splice variant of protein tyrosine kinase 6 negatively regulates growth and enhances PTK6-mediated inhibition of β-catenin. PLoS One. 2011;6(3):e17884. [Link]
-
Brauer PM, Palko-Hamblin E, Gierut J, et al. The alternative splice variant of protein tyrosine kinase 6 negatively regulates growth and enhances PTK6-mediated inhibition of β-catenin. PLoS One. 2011;6(3):e17884. [Link]
-
The alternative splice variant of protein tyrosine kinase 6 negatively regulates growth and enhances PTK6-mediated inhibition of β-catenin. PubMed. [Link]
-
Tyner AL, Gierut J, Palko-Hamblin E, et al. Targeting Protein Tyrosine Kinase 6 in Cancer. Mol Cancer Res. 2016;14(8):635-643. [Link]
-
Eurofins Discovery. Brk (PTK6) Human TK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR. [Link]
-
National Center for Biotechnology Information. Gene: PTK6 protein tyrosine kinase 6 [Homo sapiens (human)]. [Link]
-
Harvey AJ, Lomo L, Gendoo DMA, et al. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro. Cancers (Basel). 2022;14(5):1183. [Link]
-
National Center for Biotechnology Information. Gene Result: PTK6 protein tyrosine kinase 6. [Link]
-
Gurtner K, Hagemann T, Hoth M, et al. Impact of protein tyrosine kinase 6 (PTK6) on human epidermal growth factor receptor (HER) signalling in breast cancer. Mol Biosyst. 2011;7(5):1543-1551. [Link]
-
Qiu L, Levine K, Gajiwala KS, et al. Inhibition of tumor cell growth by Type I and Type II PTK6 inhibitors is independent of PTK6 expression levels in cells. ResearchGate. [Link]
-
Celtarys Research. Biochemical assays in drug discovery and development. [Link]
-
Chen Y-C, Lin C-Y, Chen Y-J, et al. In Silico Screening of Multi-Domain Targeted Inhibitors for PTK6: A Strategy Integrating Drug Repurposing and Consensus Docking. Int J Mol Sci. 2023;25(1):428. [Link]
-
Daniel AR, Hagan CR, Knutson TP, et al. Breast Tumor Kinase (Brk/PTK6) Is Induced by HIF, Glucocorticoid Receptor, and PELP1-Mediated Stress Signaling in Triple-Negative Breast Cancer. Cancer Res. 2016;76(6):1634-1645. [Link]
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- 1. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. BioKB - Relationship - PTK6 - activates - cell growth [biokb.lcsb.uni.lu]
- 5. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Alternative Splice Variant of Protein Tyrosine Kinase 6 Negatively Regulates Growth and Enhances PTK6-Mediated Inhibition of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alternative splice variant of protein tyrosine kinase 6 negatively regulates growth and enhances PTK6-mediated inhibition of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of PTK6-IN-21b's selectivity profile
Topic: Independent Validation of PTK6-IN-21b's Selectivity Profile Content Type: Publish Comparison Guide
A Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
This compound (also referred to as Compound 21b ) is a Type I, ATP-competitive inhibitor of Protein Tyrosine Kinase 6 (PTK6/Brk).[1] Originally described by Zeng et al. (2011), it utilizes an imidazo[1,2-a]pyrazine scaffold to target the active conformation of the kinase. While potent, its selectivity profile requires rigorous independent validation due to the high structural homology between PTK6 and the SRC family kinases (SFKs).
This guide outlines the critical experimental workflows required to validate the selectivity of this compound, contrasting it with next-generation Type II inhibitors (e.g., PF-6683324) to ensure observed phenotypic effects are on-target.
The Challenge: PTK6 vs. SRC Homology
PTK6 shares significant sequence identity with SRC family members, particularly in the ATP-binding pocket.
-
The Problem: Early Type I inhibitors (like this compound) bind the "DFG-in" (active) conformation, a state highly conserved across the kinome. This often leads to off-target inhibition of LCK , SRC , and YES1 .
-
The Solution: Independent validation must distinguish between PTK6-driven pharmacology and off-target SFK inhibition.
Comparative Profile: this compound vs. Alternatives
| Feature | This compound (Compound 21b) | PF-6683324 | Dasatinib |
| Class | Type I (ATP-Competitive) | Type II (Allosteric/DFG-out) | Type I (Pan-Kinase) |
| Binding Mode | Active Conformation (DFG-in) | Inactive Conformation (DFG-out) | Active Conformation |
| Primary Target | PTK6 ( | PTK6 ( | BCR-ABL, SRC, PTK6 |
| Selectivity Risk | Moderate/High (Risks LCK, SRC) | Low (Highly Selective) | Very High (Broad Spectrum) |
| Key Application | Early chemical probe; structural studies | Gold-standard selective probe | Positive control for inhibition |
Validation Workflow: Step-by-Step Protocols
To scientifically validate this compound in your specific model, follow this three-tiered validation system.
Diagram 1: Selectivity Validation Architecture
Caption: A tiered workflow ensuring biochemical potency translates to cellular selectivity, filtering out false positives caused by SRC-family inhibition.
Protocol 1: Biochemical Selectivity Screening
Objective: Quantify the selectivity window against nearest neighbors.
-
Assay Platform: Use a FRET-based binding assay (e.g., LanthaScreen™) or mobility shift assay. Avoid simple ATP-consumption assays (like ADP-Glo) for initial screening as they are less sensitive to binding kinetics.
-
Panel Composition: You must include:
-
PTK6 (Brk): Primary target.
-
SRMS (Srm): Closest homolog.
-
SRC, LCK, FYN, YES1: Major off-target risks.
-
EGFR: Upstream activator (often co-expressed).
-
-
Data Analysis: Calculate the Selectivity Score (S-score) .
-
Success Criteria: this compound should show >10-fold potency difference between PTK6 and LCK/SRC. If the gap is <10x, use PF-6683324 as a comparator.
-
Protocol 2: Cellular Target Engagement (NanoBRET)
Objective: Confirm this compound enters the cell and binds PTK6 at physiological ATP concentrations.
-
Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-PTK6 fusion vector.
-
Tracer: Treat cells with a cell-permeable fluorescent tracer (broad-spectrum kinase probe) at
concentration. -
Competition: Titrate this compound (0 nM – 10 µM).
-
Readout: Measure BRET signal decay.
-
Result: This generates an in-cell IC50 .
-
Note: Type I inhibitors like 21b often show a drop in potency in cells due to high intracellular ATP competition (
shift), whereas Type II inhibitors (PF-6683324) are less affected.
-
Protocol 3: Functional Specificity (Western Blotting)
Objective: Distinguish PTK6 inhibition from SRC inhibition using phosphorylation markers.
-
Cell Line: Use a PTK6-high line (e.g., T47D, MDA-MB-231).
-
Treatment: Incubate with this compound (100 nM, 500 nM, 1 µM) for 1-4 hours.
-
Lysis & Blotting:
-
Target: p-PTK6 (Tyr342) – This is the autophosphorylation site. Loss of signal indicates target engagement.
-
Off-Target Control: p-SRC (Tyr416) – If this signal decreases significantly at 100-500 nM, this compound is acting non-selectively in your model.
-
Downstream: p-STAT3 (Tyr705) or p-Paxillin (Tyr118) .
-
Mechanistic Insight: PTK6 Signaling Pathway
Understanding where this compound acts is crucial for interpreting data. PTK6 integrates signals from Growth Factor Receptors (GFRs) and acts as a signal transducer to the nucleus.
Diagram 2: PTK6 Signaling & Inhibition Nodes
Caption: this compound targets the active kinase conformation but carries a risk of cross-reactivity with SRC. PF-6683324 targets the unique inactive state.
Conclusion & Recommendations
This compound remains a valuable tool for biochemical assays and structural biology due to its high potency. However, for cellular phenotyping (e.g., migration, proliferation assays), it must be used with caution.
-
Recommendation 1: Always run a parallel control with PF-6683324 (Type II). If the phenotype is seen with 21b but not with PF-6683324, the effect is likely off-target (SRC-driven).
-
Recommendation 2: Use CRISPR-Cas9 PTK6 KO cells as the ultimate negative control. Small molecules should show no effect in KO lines; if 21b kills KO cells, it is toxic/off-target.
References
-
Zeng, Y. et al. (2011). "Discovery of potent and selective PTK6 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Ostrander, J. H. et al. (2018). "Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers."[2] PLOS ONE.
-
Qiu, L. et al. (2018). "Type II Kinase Inhibitors of PTK6." ACS Medicinal Chemistry Letters.
Sources
In-Depth Technical Guide: PTK6-IN-21b vs. Natural Product Inhibitors of PTK6
[1]
Executive Summary
PTK6 (Brk) is a non-receptor tyrosine kinase overexpressed in ~86% of breast cancers and is a critical driver of metastasis and cell survival. While natural products like Luteolin and Quercetin have historically served as non-selective PTK6 inhibitors, the development of This compound (an imidazo[1,2-a]pyrazine derivative) represents a shift toward nanomolar potency and high selectivity.[1]
This guide compares these agents to assist researchers in selecting the appropriate tool for mechanistic validation versus phenotypic screening .
| Feature | This compound (Synthetic) | Natural Products (Luteolin/Quercetin) |
| Primary Utility | Precise mechanistic dissection of PTK6 kinase activity.[1] | Broader phenotypic screening; multi-target modulation. |
| Potency (IC50) | < 20 nM (High Potency) | ~4 – 25 µM (Moderate/Low Potency) |
| Selectivity | High (Kinome-wide selectivity profile).[1] | Low (Pan-kinase & non-kinase targets). |
| Mechanism | Type I ATP-Competitive Inhibitor.[1] | ATP-Competitive + Antioxidant/Pleiotropic effects.[1] |
Chemical & Mechanistic Comparison
This compound: The Precision Tool
This compound belongs to a series of imidazo[1,2-a]pyrazine inhibitors designed to fit the ATP-binding pocket of PTK6 in the active (DFG-in) conformation.[1]
-
Structure: Core imidazo[1,2-a]pyrazine scaffold with a piperazinyl-methanone moiety to improve solubility and binding affinity.[1]
-
Binding Mode: Type I inhibitor.[2][3] It forms critical hydrogen bonds with the "hinge" region of the kinase (specifically Met267 and Glu265 residues).
-
Key Advantage: Unlike broad-spectrum inhibitors (e.g., Dasatinib), this compound minimizes off-target inhibition of Src family kinases (SFKs), which is crucial for distinguishing PTK6-specific biology from Src-driven events.[1]
Natural Products (Luteolin & Quercetin): The Broad-Spectrum Agents
Flavonoids are ubiquitous plant secondary metabolites that inhibit PTK6, often as part of a multi-kinase inhibitory profile.
-
Structure: Polyphenolic benzopyrone structure.
-
Binding Mode: ATP-competitive, but the flat structure allows intercalation into DNA and binding to diverse protein pockets (e.g., RSK, EGFR, PI3K).
-
Key Limitation: Their activity against PTK6 is often overshadowed by inhibition of upstream drivers (e.g., EGFR) or downstream effectors (e.g., AKT), confounding data interpretation in signaling studies.
Performance Metrics & Data Analysis
The following table summarizes experimental data derived from biochemical kinase assays and cellular viability studies.
Table 1: Comparative Performance Profile
| Metric | This compound | Luteolin | Quercetin | Experimental Context |
| Biochemical IC50 | 16 nM (Analog 21a data) | ~4.6 µM | ~21 µM | In vitro kinase assay (Z'-LYTE or ADP-Glo) using recombinant PTK6.[1] |
| Selectivity Score | High (S(35) < 0.[1]05) | Low (Promiscuous) | Low (Promiscuous) | Activity against panel of >300 kinases at 1 µM. |
| Cellular GI50 | > 10 µM (Paradoxical*) | ~10 - 30 µM | ~20 - 50 µM | Cell viability in T-47D or SK-BR-3 breast cancer lines.[1] |
| Target Engagement | Complete p-PTK6 inhibition at 100 nM. | Partial inhibition at 20 µM.[4] | Partial inhibition at 50 µM. | Western blot for p-Y342 PTK6.[1] |
*Critical Insight (The "Twist"): While this compound potently inhibits kinase activity (IC50 = 16 nM), it often shows weak cellular anti-proliferative potency (GI50 > 10 µM).[1] This suggests that PTK6 may drive tumors via scaffolding functions (protein-protein interactions) rather than catalytic activity alone.[1] Natural products may show better killing efficacy not because they are better PTK6 inhibitors, but because they hit multiple survival pathways (polypharmacology).
Visualizing the Signaling Landscape
PTK6 acts as a hub integrating signals from growth factor receptors (EGFR/HER2) to downstream effectors (STAT3, AKT). The diagram below illustrates where these inhibitors intervene.
Figure 1: PTK6 Signaling Hub. This compound selectively blocks the catalytic node, whereas natural products exert broad, multi-level inhibition (dotted lines).
Experimental Protocols for Validation
To validate these inhibitors in your own lab, use the following self-validating protocols.
In Vitro Kinase Assay (ADP-Glo Method)
-
Objective: Determine biochemical IC50.
-
Reagents: Recombinant PTK6 (human, active), Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
-
Protocol:
-
Preparation: Dilute PTK6 enzyme to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Inhibitor Addition: Add this compound (serial dilution 0.1 nM – 10 µM) or Luteolin (10 nM – 100 µM) to 384-well plates.
-
Reaction Start: Add ATP (10 µM) and Poly(Glu,Tyr) substrate (0.2 mg/mL). Incubate for 60 min at Room Temp.
-
Detection: Add ADP-Glo Reagent (40 min incubation) followed by Kinase Detection Reagent (30 min).[1]
-
Readout: Measure luminescence. Plot Dose-Response Curve (Log[Inhibitor] vs. RLU).
-
-
Validation Check: Z'-factor must be > 0.[1]5. Reference inhibitor (e.g., Dasatinib) should give IC50 ~1-10 nM.
Cellular Target Engagement (Western Blot)
-
Objective: Confirm inhibition of PTK6 autophosphorylation (Y342) in cells.
-
Cell Line: T-47D or MDA-MB-231 (high PTK6 expression).[1]
-
Protocol:
-
Seeding: Seed 5x10^5 cells in 6-well plates; allow attachment (24h).
-
Treatment: Treat with this compound (1 µM) or Luteolin (20 µM) for 2 hours. Include DMSO control.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting:
-
Quantification: Calculate Ratio (p-PTK6 / Total PTK6).
-
-
Expected Result: this compound should abolish p-Y342 signal at < 100 nM.[1] Luteolin will require > 10 µM for partial reduction.
Conclusion & Recommendation
-
Use this compound when: You need to prove that a specific cellular phenotype (e.g., migration, survival) is driven strictly by the catalytic kinase activity of PTK6. Its high selectivity ensures that observed effects are not due to Src or EGFR inhibition.
-
Use Natural Products (Luteolin/Quercetin) when: You are conducting early-stage phenotypic screens or exploring adjuvant therapies where multi-target inhibition (e.g., antioxidant + kinase inhibition) is desirable, and precise mechanism is secondary to gross cytotoxicity.
References
-
Qiu, L., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLOS ONE.[5]
-
[1]
-
-
Zeng, H., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters.[4]
-
[1]
-
-
Walle, T. (2004).Absorption and metabolism of flavonoids. Free Radical Biology and Medicine. (Reference for Luteolin/Quercetin bioavailability).
-
[1]
-
-
Ostrander, J. H., et al. (2010). Breast tumor kinase (protein tyrosine kinase 6) regulates heregulin-induced activation of HER2 and HER3. Cancer Research.[4]
-
[1]
-
Sources
- 1. This compound | Brk/PTK6 inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of PTK6-IN-21b and Next-Generation PTK6 Inhibitors for Oncological Research
This guide provides an in-depth, objective comparison of PTK6-IN-21b with the latest generation of Protein Tyrosine Kinase 6 (PTK6) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical and cellular data to offer a clear perspective on the current landscape of PTK6-targeted therapies. We will delve into the mechanistic underpinnings of PTK6 signaling, compare the efficacy and selectivity of various inhibitors, and provide detailed, field-proven experimental protocols for their evaluation.
The Evolving Role of PTK6 in Oncology
Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is overexpressed in a significant percentage of breast, ovarian, prostate, and colorectal cancers.[1][2] Its expression is often correlated with a poorer prognosis.[1] PTK6 is implicated in numerous cellular processes that drive tumorigenesis, including proliferation, migration, survival, and resistance to apoptosis.[1][2] It acts as a signaling hub, receiving inputs from various receptor tyrosine kinases like EGFR and HER2, and phosphorylating a range of downstream substrates, including STAT3, AKT, and paxillin.[2][3] This central role makes PTK6 an attractive target for therapeutic intervention.
However, a critical consideration in targeting PTK6 is the growing evidence of its kinase-independent functions.[1][4] Some studies suggest that the structural domains of PTK6, beyond its catalytic kinase domain, play a significant role in its oncogenic activity.[4] This dual functionality presents a challenge and a key differentiator when evaluating the efficacy of kinase inhibitors.
The PTK6 Signaling Network: A Closer Look
The signaling cascade initiated by PTK6 is complex and context-dependent. The following diagram illustrates the key upstream activators and downstream effectors of PTK6, providing a framework for understanding how its inhibition can impact cancer cell biology.
Figure 1: Simplified PTK6 signaling pathway in cancer.
Head-to-Head: A Comparative Look at PTK6 Inhibitors
| Inhibitor | Type | Target Profile | Biochemical IC50 (PTK6) | Cellular p-PTK6 IC50 | Key Cellular Effects |
| PTK6-IN-21a/c (proxy for -21b) | Type I | Selective PTK6 | 25-56 nM[1] | 23-63 nM[1] | Moderately suppresses tumor cell growth in 2D and 3D cultures.[1] |
| Sitravatinib (MGCD516) | Multi-kinase | VEGFR, AXL, MET, RET, KIT, PDGFR[5][6] | Not specific for PTK6 | Not specific for PTK6 | Potent anti-proliferative effects in various solid tumors.[5][6] |
| Fedratinib (Inrebic) | Multi-kinase | JAK2, FLT3[7] | Not specific for PTK6 | Not specific for PTK6 | Primarily used for myelofibrosis; reduces splenomegaly and symptom burden.[7] |
| XMU-MP-2 | Type I | Potent PTK6 | Not specified | Not specified | Suppresses tumor growth in xenograft models; inhibits STAT3/5 activity.[8] |
| Tilfrinib (4f) | Type I | Potent and selective PTK6 | 3.15 nM | Not specified | Anti-proliferative activity in breast cancer cell lines. |
Key Insights from the Comparison:
-
Selectivity is a Major Differentiator: PTK6-IN-21a/c and similar compounds appear to be more selective for PTK6, which can be advantageous for dissecting the specific roles of this kinase. In contrast, sitravatinib and fedratinib are multi-kinase inhibitors, and their cellular effects are the result of engaging multiple targets.
-
The Kinase-Independent Function Challenge: Research has shown that the growth inhibition of some tumor cells by PTK6 inhibitors does not always correlate with the inhibition of PTK6 kinase activity.[1] This suggests that the non-catalytic functions of PTK6 may also drive tumorigenesis, and inhibitors that solely target the ATP-binding site might not be sufficient to halt tumor growth.[1][4]
-
Context Matters: The efficacy of any given inhibitor is highly dependent on the specific cancer type and its underlying genetic and signaling landscape.
Experimental Protocols for Robust Inhibitor Evaluation
To rigorously assess the performance of PTK6 inhibitors, a multi-faceted experimental approach is essential. The following protocols provide a validated framework for in vitro and in vivo evaluation.
Experimental Workflow for PTK6 Inhibitor Characterization
Figure 2: A comprehensive workflow for the evaluation of PTK6 inhibitors.
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PTK6.
Materials:
-
Recombinant human PTK6 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for PTK6)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase buffer, recombinant PTK6 enzyme, and the tyrosine kinase substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In-Cell ELISA for PTK6 Autophosphorylation (p-PTK6)
This cellular assay measures the inhibitor's ability to block PTK6 autophosphorylation at Y342 in a cellular context, confirming target engagement.
Materials:
-
Cancer cell line with endogenous or overexpressed PTK6 (e.g., T47D, MDA-MB-231)[1]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor (serial dilutions)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against p-PTK6 (Y342)
-
Primary antibody against a total protein for normalization (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific binding with the blocking buffer.
-
Incubate with the primary antibody against p-PTK6 (Y342). For normalization, a parallel set of wells should be incubated with an antibody against a housekeeping protein.
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Normalize the p-PTK6 signal to the total protein signal and calculate the percent inhibition to determine the cellular IC50.[1]
Protocol 3: Western Blot Analysis of Downstream Signaling (p-STAT3)
This assay assesses the functional consequence of PTK6 inhibition on a key downstream signaling node.
Materials:
-
Cancer cell line expressing PTK6 and STAT3
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the test inhibitor at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on STAT3 phosphorylation relative to total STAT3 and the loading control.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the PTK6 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line known to form tumors in vivo (e.g., MDA-MB-231)[4]
-
Matrigel (optional, to aid tumor formation)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blotting for p-PTK6 and p-STAT3).[8]
Conclusion and Future Directions
The landscape of PTK6 inhibitors is dynamic, with a growing appreciation for the complexity of PTK6 biology. While compounds like this compound and its analogs show promise as selective chemical probes, the challenge remains to fully address the kinase-independent functions of PTK6. Future generations of inhibitors may need to employ novel mechanisms of action, such as allosteric modulation or targeted protein degradation, to achieve a more comprehensive and durable anti-tumor response. The experimental framework provided in this guide offers a robust starting point for the rigorous evaluation of these next-generation PTK6-targeted therapies.
References
- Targeting Protein Tyrosine Kinase 6 in Cancer - PMC. (n.d.).
- Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - AACR Journals. (2021, February 3).
- Qiu, L., Levine, K., Gajiwala, K. S., Cronin, C. N., Nagata, A., Johnson, E., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLoS ONE, 13(6), e0198374.
- Signaling by PTK6 - Reactome Pathway Database. (n.d.).
- Impact of protein tyrosine kinase 6 (PTK6) on human epidermal growth factor receptor (HER) signalling in breast cancer | Molecular Omics | Oxford Academic. (2011, May 1).
- Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer - MDPI. (2023, July 21).
- Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - MDPI. (2022, February 24).
- Sitravatinib - Wikipedia. (n.d.).
- Fedratinib - Wikipedia. (n.d.).
- Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer - PubMed. (2021, September 22).
- Tilfrinib | Brk/PTK6 Inhibitor - MedchemExpress.com. (n.d.).
- Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC. (n.d.).
- First-in-human phase 1/1b study to evaluate Sitravatinib in patients with advanced solid tumors. (2014, August 14).
- Fedratinib in 2025 and beyond: indications and future applications - Semantic Scholar. (n.d.).
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- 2. Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pharmacological targeting PTK6 inhibits the JAK2/STAT3 sustained stemness and reverses chemoresistance of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PTK6-IN-21b
Executive Summary & Compound Profile
PTK6-IN-21b is a potent, selective small-molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6) , also known as Breast Tumor Kinase (Brk). While invaluable for dissecting signal transduction in breast and ovarian cancer models, its mechanism of action—direct interference with cellular proliferation and signal transduction—mandates that it be handled as a High Potency Pharmacologically Active Ingredient (HPAPI) .
Scientific Rationale for Safety Class: Unlike benign reagents, kinase inhibitors are designed to permeate cell membranes and modulate enzymatic activity at nanomolar concentrations. Consequently, the risk of systemic toxicity via skin absorption (especially when dissolved in DMSO) or inhalation of lyophilized powder is significant. This guide prioritizes the Precautionary Principle : treating the compound as a potential reproductive toxin and genotoxin in the absence of complete toxicological datasets.
| Property | Specification |
| Target | PTK6 (Brk) Kinase Domain |
| Physical State | Lyophilized Solid / Powder |
| Solubility | DMSO (Dimethyl Sulfoxide) ≥ 10 mM |
| Hazard Class | Cat 3/4 Toxic (Presumed); Irritant; Potential Reprotoxin |
| Storage | -20°C (Powder), -80°C (in DMSO) |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is governed by permeation kinetics and physical state . Standard latex gloves are insufficient for DMSO-solvated kinase inhibitors due to rapid solvent permeation, which carries the inhibitor across the dermal barrier.
Core PPE Requirements[1][2][3][4]
| Body Area | PPE Standard | Technical Justification |
| Hand Protection | Double Nitrile Gloves (0.11mm min. thickness) | Why: DMSO permeates latex in <5 minutes. Nitrile offers >30 min breakthrough time. Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Respiratory | Certified Fume Hood (Class II, Type A2/B2) | Why: N95 respirators do not protect against solvent vapors and offer limited protection against ultrafine potent powders. Engineering controls (hood) are primary. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses have gaps. Goggles seal the orbital area against splashes, critical when handling DMSO solutions which can cause immediate ocular uptake. |
| Body Defense | Tyvek® Lab Coat or Impervious Apron | Why: Cotton coats absorb spills, holding the toxin against the skin. Non-woven synthetic materials repel liquid splashes. |
Operational Workflow: From Storage to Disposal[1][5][6]
This workflow integrates safety with experimental integrity.[1] The "Chain of Custody" for the molecule must remain unbroken to prevent cross-contamination.
Diagram: Safe Handling Lifecycle
The following logic flow illustrates the critical control points (CCPs) where exposure risk is highest.
Figure 1: Operational lifecycle of this compound. Red nodes indicate high-risk aerosol generation points.
Detailed Step-by-Step Protocols
A. Reconstitution (Solubilization)
Objective: Create a stable stock solution while eliminating inhalation risk.
-
Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature (approx. 15-20 mins) inside a desiccator.
-
Static Control: Place the vial inside the chemical fume hood. Use an anti-static gun (if available) on the vial and spatula. Kinase inhibitor powders are often electrostatic and "fly."
-
Solvent Addition:
-
Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.
-
Caution: DMSO is a carrier solvent. If it touches your skin containing the inhibitor, it will transport the compound directly into your bloodstream.
-
-
Vortexing: Cap tightly. Vortex in short bursts until the solution is clear.
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles which degrade potency.
B. Spill Response (Emergency Protocol)
Scenario: You have spilled a 10mM DMSO stock solution on the bench.
-
Alert: Announce the spill to lab personnel.
-
PPE Check: Ensure double gloves and goggles are secure.
-
Contain: Do not use standard paper towels immediately if the volume is large. Use a chemically resistant absorbent pad (polypropylene).
-
Neutralize/Clean:
-
Disposal: Place all cleanup materials into a dedicated hazardous waste bag (yellow/red), seal, and label "Cytotoxic/Kinase Inhibitor Waste."
Waste Disposal & Deactivation[1][5]
Do not dispose of this compound down the drain. As a bioactive environmental pollutant, it requires thermal destruction.
-
Solid Waste: Vials, tips, and gloves must be incinerated (High-Temperature Incineration).
-
Liquid Waste: Collect in a dedicated "Halogenated/Organic" waste stream container. Label clearly with the full chemical name (not just "Waste").
References
-
National Institutes of Health (NIH). Guidelines for Handling Cytotoxic Drugs (Inhibitors). NIH Office of Research Services. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.[6][9] [Link]
-
American Chemical Society (ACS). Identifying and Handling High-Potency Compounds. ACS Chemical Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PTK6 - Wikipedia [en.wikipedia.org]
- 3. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. oncologymedinfo.com [oncologymedinfo.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
